4-(1-Adamantyl)-3-thiosemicarbazide
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-aminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUDVJTOYVRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354052 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52662-65-4 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52662-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1-adamantyl)-3-thiosemicarbazide, a key intermediate in the development of various bioactive compounds. The adamantane moiety, with its unique lipophilic and rigid cage-like structure, is a valuable pharmacophore in medicinal chemistry. This document outlines the detailed experimental protocol for the synthesis of the title compound, summarizes its physical and chemical properties, and discusses the standard analytical techniques employed for its characterization.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate. This straightforward and high-yielding reaction is a common method for the preparation of 4-substituted thiosemicarbazides.
Synthesis Pathway
The reaction proceeds via a nucleophilic addition of hydrazine to the electrophilic carbon atom of the isothiocyanate group.
Caption: Synthetic route to this compound.
Experimental Protocol
The following protocol is based on established literature procedures.[1][2]
Materials:
-
1-Adamantyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantyl isothiocyanate (1.93 g, 0.01 mol) in ethanol (10 mL) with gentle heating.
-
To the hot solution, add hydrazine hydrate (98%, 5 mL) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for one hour.
-
After one hour, remove the heat source and allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a crystalline solid.
-
Collect the crude product by vacuum filtration.
-
Wash the filtered solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product thoroughly.
-
For further purification, recrystallize the crude product from ethanol to obtain fine, colorless needle-like crystals.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Melting Point | 195–197 °C | [1] |
| Molecular Formula | C₁₁H₁₉N₃S | [3] |
| Molecular Weight | 225.35 g/mol | [3] |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are typically carried out using a combination of spectroscopic techniques.
Characterization Workflow
The general workflow for the characterization of the synthesized compound is as follows:
Caption: General workflow for compound characterization.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the adamantyl protons, the N-H protons of the thiosemicarbazide moiety. The adamantyl protons will appear as a set of broad singlets or multiplets in the aliphatic region. The NH and NH₂ protons will appear as exchangeable signals. |
| ¹³C NMR | Resonances for the four distinct carbon environments in the adamantyl cage and the thiocarbonyl carbon (C=S). |
| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the adamantyl group (around 2800-3000 cm⁻¹), and the C=S stretching (around 1200-1300 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (225.35 g/mol ). |
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of a wide range of thiosemicarbazone derivatives.[4][5] These derivatives have been investigated for various biological activities, including:
-
Antimicrobial activity: Showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][5]
-
Anticancer activity: Demonstrating cytotoxicity against various cancer cell lines.[4][5]
-
Antiviral activity: The adamantane scaffold is a well-known antiviral pharmacophore.
The synthesis of these derivatives typically involves the condensation of this compound with various aldehydes or ketones.[1][4][5]
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound, a valuable building block in medicinal chemistry. The described protocol is robust and high-yielding. While specific, publicly available spectral data for the title compound is limited, the expected characterization parameters have been outlined based on its chemical structure and the analysis of related compounds. The versatility of this intermediate in the synthesis of diverse, biologically active molecules underscores its importance for researchers in the field of drug discovery and development.
References
Crystal Structure Analysis of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives. While a definitive crystal structure for the parent compound is not publicly available, this document outlines the synthesis, experimental protocols for crystallization and X-ray diffraction, and presents representative crystallographic data from a closely related adamantyl thiosemicarbazone derivative. Furthermore, this guide explores the significant biological activities of these compounds, particularly their anticancer properties, and visualizes the key synthetic pathways and a proposed mechanism of action. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antiviral, and notably, anticancer properties.[1][2] The incorporation of a bulky, lipophilic adamantyl group is a common strategy in drug design to enhance the therapeutic efficacy of pharmacologically active molecules. This compound serves as a crucial precursor for the synthesis of a variety of thiosemicarbazones with potential therapeutic applications.[1][2][3]
The three-dimensional arrangement of atoms within a molecule, determined through single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties and biological activity. This guide will delve into the methodologies required for such an analysis and present representative data to illuminate the structural characteristics of this class of compounds.
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a well-established procedure. A general method involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: A solution of 1-adamantyl isothiocyanate in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Hydrazine Hydrate: Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Crystallization
Obtaining single crystals of sufficient quality is a critical and often challenging step in crystal structure analysis. For small molecules like this compound and its derivatives, several common crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Data Presentation
As the crystal structure of this compound is not available, we present representative crystallographic data from a closely related adamantane-containing thiosemicarbazone, (E)-2-(1-(adamantan-1-yl)ethylidene)hydrazine-1-carbothioamide , to illustrate the expected structural parameters.
| Parameter | Value |
| Chemical Formula | C₁₃H₂₁N₃S |
| Formula Weight | 251.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 12.345(3) |
| α (°) | 90 |
| β (°) | 109.87(3) |
| γ (°) | 90 |
| Volume (ų) | 1345.0(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.241 |
| Absorption Coefficient (mm⁻¹) | 0.24 |
| F(000) | 544 |
This data is representative and is sourced from a known crystal structure of a similar compound for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to the characterization of its derivatives.
Caption: Workflow for the synthesis and analysis of adamantyl thiosemicarbazones.
Proposed Signaling Pathway for Anticancer Activity
Derivatives of this compound, specifically thiosemicarbazones, have shown significant anticancer activity. A proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, often initiated by the generation of reactive oxygen species (ROS).[6]
Caption: Proposed mitochondrial pathway of apoptosis induced by adamantyl thiosemicarbazones.
Conclusion
This compound is a valuable building block for the synthesis of biologically active thiosemicarbazones. While the crystal structure of the parent compound remains to be elucidated, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. The representative crystallographic data and the visualized workflows and signaling pathways offer valuable insights for researchers engaged in the design and development of novel therapeutic agents based on the adamantyl thiosemicarbazide scaffold. Further investigation into the crystal structures of a wider range of these derivatives will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(1-Adamantyl)-3-thiosemicarbazide: A Technical Guide
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the spectroscopic data and experimental protocols for the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide. This key intermediate is utilized in the synthesis of various thiosemicarbazone derivatives with potential pharmacological activities.
Summary of Spectroscopic Data
While extensive spectroscopic data for the derivatives of this compound are available, detailed experimental spectra for the parent compound itself are not widely published. This guide, therefore, presents a combination of reported data and general spectroscopic characteristics expected for this molecule based on its structure and data from closely related compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₁₁H₁₉N₃S |
| Molecular Weight | 225.35 g/mol |
| CAS Number | 52662-65-4 |
| Melting Point | 196-197 °C |
| ¹H NMR (DMSO-d₆) | Predicted chemical shifts are provided in the text. |
| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts are provided in the text. |
| IR (KBr, cm⁻¹) | Key vibrational bands are discussed in the text. |
| Mass Spec (ESI-MS) | Predicted m/z values are provided in the text. |
Predicted Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage and the thiosemicarbazide moiety. The adamantyl group protons would appear as a set of broad multiplets in the upfield region, typically between δ 1.60 and 2.10 ppm. The protons of the NH and NH₂ groups of the thiosemicarbazide chain would appear as exchangeable signals further downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbons of the adamantyl cage. The thiocarbonyl carbon (C=S) would be observed at a characteristic downfield shift, typically in the range of δ 180-185 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the NH and NH₂ groups.
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the adamantyl C-H bonds.
-
N-H bending: A band around 1600-1650 cm⁻¹.
-
C=S stretching: A strong absorption band in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 226.1.
Experimental Protocols
The synthesis of this compound is a key step in the development of novel thiosemicarbazone-based compounds.[1][2][3]
Synthesis of this compound
A widely adopted method for the synthesis of this compound involves the reaction of adamantan-1-yl isothiocyanate with hydrazine hydrate.[1]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: Adamantan-1-yl isothiocyanate is dissolved in a suitable solvent, such as toluene.
-
Reaction: An 80% solution of hydrazine hydrate is added to the solution of adamantan-1-yl isothiocyanate.
-
Reaction Conditions: The reaction mixture is subjected to microwave irradiation at 100 W for 30 minutes.[1]
-
Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is then washed with a suitable solvent and dried to yield this compound.
Logical Workflow for Spectroscopic Analysis
The characterization of the synthesized this compound follows a standard analytical workflow to confirm its structure and purity.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Navigating the Physicochemical Landscape of 4-(1-adamantyl)-3-thiosemicarbazide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of 4-(1-adamantyl)-3-thiosemicarbazide, a key intermediate in the synthesis of bioactive thiosemicarbazone derivatives. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and best practices derived from research on analogous thiosemicarbazide and adamantane-containing compounds. This information is crucial for advancing the preclinical development of new chemical entities.
Compound Profile: this compound
This compound serves as a foundational scaffold for a variety of thiosemicarbazones with demonstrated antimicrobial and cytotoxic activities.[1][2][3][4] Its unique structure, featuring a bulky, lipophilic adamantyl cage, significantly influences its physicochemical properties, including solubility and stability, which are critical determinants of its suitability for further development and formulation.[5]
Chemical Structure:
Solubility Assessment
Determining the aqueous and organic solubility of this compound is a critical first step in its characterization. The high lipophilicity conferred by the adamantyl group suggests that its aqueous solubility is likely to be limited.[5] A tiered approach is recommended for systematically evaluating its solubility profile.
Experimental Protocol: Kinetic and Thermodynamic Solubility
A standard approach to determine solubility involves both kinetic and thermodynamic measurements. The following is a generalized protocol.
Materials and Equipment:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, polyethylene glycol 400)
-
HPLC system with a UV detector
-
2 mL microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Centrifuge
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent, such as DMSO.
-
Kinetic Solubility:
-
Add a small aliquot of the DMSO stock solution to pre-warmed PBS (37°C) at various concentrations (e.g., 1, 5, 10, 50, 100 µM).
-
Incubate the samples at 37°C with shaking for a defined period (e.g., 2 hours).
-
Filter the samples to remove any precipitated compound.
-
Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. The highest concentration that remains in solution is the kinetic solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid compound to various solvents (e.g., water, PBS, ethanol).
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze its concentration using a validated HPLC-UV method.
-
Data Presentation: Expected Solubility Profile
Due to the absence of specific published data, the following table presents a hypothetical solubility profile for this compound, which can be populated with experimental findings.
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) |
| Water | Thermodynamic | 25 | Data Not Found |
| Phosphate-Buffered Saline (pH 7.4) | Kinetic | 37 | Data Not Found |
| Phosphate-Buffered Saline (pH 7.4) | Thermodynamic | 37 | Data Not Found |
| Dimethyl Sulfoxide (DMSO) | - | 25 | Expected to be high |
| Ethanol | Thermodynamic | 25 | Data Not Found |
| Methanol | Thermodynamic | 25 | Data Not Found |
Stability Studies
Assessing the chemical stability of this compound under various stress conditions is mandated by regulatory guidelines and is essential for identifying potential degradation pathways and developing a stable formulation.[8][9] Forced degradation studies are a key component of this assessment.[8][10]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[8][11]
Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
-
Degradant Identification: Utilize LC-MS to tentatively identify the structures of the major degradation products.
Data Presentation: Hypothetical Forced Degradation Results
The following table summarizes the expected outcomes of a forced degradation study. Actual experimental data should be used to populate such a table.
| Stress Condition | Reagent/Condition | Time (hours) | Degradation (%) | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 | Data Not Found | Data Not Found | Potential for hydrolysis of the thiosemicarbazide moiety. |
| Base Hydrolysis | 0.1 M NaOH at RT | 24 | Data Not Found | Data Not Found | Potential for hydrolysis and rearrangement. |
| Oxidation | 3% H₂O₂ at RT | 24 | Data Not Found | Data Not Found | The sulfur atom is susceptible to oxidation. |
| Thermal (Solid) | 80°C | 48 | Data Not Found | Data Not Found | Expected to be relatively stable. |
| Thermal (Solution) | 80°C | 48 | Data Not Found | Data Not Found | Stability will depend on the solvent. |
| Photolytic (Solid) | ICH Q1B | - | Data Not Found | Data Not Found | Potential for photolytic degradation. |
| Photolytic (Solution) | ICH Q1B | - | Data Not Found | Data Not Found | Solvent may influence photodegradation pathways. |
Visualizing Experimental Workflows
Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Forced Degradation Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 52662-65-4 [chemicalbook.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajrconline.org [ajrconline.org]
Quantum Chemical Calculations for 4-(1-Adamantyl)-3-Thiosemicarbazide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 4-(1-adamantyl)-3-thiosemicarbazide. Aimed at researchers, scientists, and drug development professionals, this document details the computational methodology, expected molecular properties, and the synthesis and characterization of the title compound. The adamantane moiety is a key lipophilic group in drug design, and thiosemicarbazides are known for their wide range of biological activities, making this compound a subject of significant interest.[1][2]
Introduction
Thiosemicarbazide derivatives are a versatile class of compounds recognized for their potential antiviral, antibacterial, antifungal, and anticancer properties.[2][3][4] The incorporation of a bulky, lipophilic adamantane cage can enhance the biological activity of a pharmacophore.[1][2] Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate the structural and electronic properties of molecules, providing insights that are crucial for understanding their reactivity, stability, and potential biological interactions.[5][6][7]
This guide outlines the standard computational protocols for analyzing this compound, presents expected quantitative data based on related structures, and provides a feasible experimental procedure for its synthesis and characterization.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate. For the title compound, the synthesis would proceed via the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.
Materials:
-
1-Adamantyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of 1-adamantyl isothiocyanate (0.01 mol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
To this solution, hydrazine hydrate (0.01 mol) is added dropwise with constant stirring.
-
The reaction mixture is then refluxed for a period of 2-3 hours.
-
After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and then diethyl ether.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound.[8]
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: The presence of key functional groups would be confirmed by characteristic absorption bands. Expected peaks include N-H stretching vibrations (around 3100-3400 cm⁻¹), C-H stretching of the adamantyl group (around 2800-3000 cm⁻¹), and the C=S stretching vibration (around 800-850 cm⁻¹).[8]
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR spectra in a solvent like DMSO-d₆ would show signals for the adamantyl protons and the N-H protons. ¹³C NMR would show characteristic peaks for the adamantyl cage carbons and the C=S carbon.[9]
-
Mass Spectrometry: The molecular weight of the compound would be confirmed by its molecular ion peak.[2]
-
Single-Crystal X-ray Diffraction: For an unambiguous structural determination, single crystals could be grown and analyzed to determine bond lengths, bond angles, and crystal packing.[1][9]
Computational Methodology
Quantum chemical calculations are typically performed using Gaussian suite of programs or similar software.[3] Density Functional Theory (DFT) with a hybrid functional like B3LYP is a widely used and reliable method for such investigations.[7]
Workflow:
-
Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is optimized to find the global minimum on the potential energy surface. This is typically done using the B3LYP functional with a basis set such as 6-311++G(d,p).[3][7]
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.[5]
-
Electronic Property Calculation: Various electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges are calculated to understand the molecule's reactivity and intermolecular interaction sites.[10]
Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations on a molecule.
Predicted Molecular Properties
While specific calculated data for this compound is not available in the cited literature, the following tables present expected values based on quantum chemical studies of structurally similar adamantane and thiosemicarbazide derivatives.[1][3][10]
Optimized Geometrical Parameters (Representative Values)
The geometry of the thiosemicarbazide backbone is crucial for its biological activity. The adamantyl group is expected to have standard C-C and C-H bond lengths.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.65 - 1.70 | N-N-C | 115 - 120 |
| C-N (thioamide) | 1.35 - 1.40 | N-C-N | 118 - 122 |
| N-N | 1.40 - 1.45 | C-N-C (adamantyl) | 120 - 125 |
| C-N (adamantyl) | 1.45 - 1.50 | H-N-H | 110 - 115 |
Vibrational Frequencies (Representative Assignments)
The calculated vibrational frequencies (after scaling) can be compared with experimental FT-IR data to validate the computational model.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching |
| 3000 - 2850 | C-H stretching (adamantyl) |
| 1620 - 1580 | N-H bending |
| 1550 - 1500 | C-N stretching |
| 1100 - 1000 | N-N stretching |
| 850 - 800 | C=S stretching |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
| Property | Expected Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -0.5 to -1.5 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 3.0 to 5.0 Debye | Measure of molecular polarity |
Structure-Property Relationships and Applications
The data obtained from quantum chemical calculations are not merely theoretical descriptors; they provide a foundation for understanding and predicting a molecule's behavior and potential applications, particularly in drug development.
Caption: Logical connections between computed molecular properties and their utility in drug design.
-
Optimized Geometry: The 3D structure, including bond lengths and angles, is essential for molecular docking studies to predict how the molecule might fit into the active site of a biological target like an enzyme or receptor.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is critical for understanding non-covalent interactions, such as hydrogen bonding, with biological macromolecules.[10]
-
HOMO-LUMO Analysis: The energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.[3][5]
Conclusion
This technical guide has outlined a comprehensive theoretical and experimental framework for the study of this compound. By combining synthetic chemistry with powerful computational tools like DFT, researchers can gain deep insights into the molecule's structural, vibrational, and electronic characteristics. This knowledge is invaluable for the rational design of new therapeutic agents, leveraging the unique properties of the adamantane and thiosemicarbazide scaffolds to develop novel drugs with enhanced efficacy and specificity. The methodologies and expected results presented herein provide a solid foundation for future research in this promising area.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structural and spectral perspectives of a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
initial screening of biological activity of 4-(1-adamantyl)-3-thiosemicarbazide
An In-Depth Technical Guide to the Initial Biological Activity Screening of 4-(1-adamantyl)-3-thiosemicarbazide and Its Derivatives
Introduction
This compound is a versatile chemical scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1][2] The adamantane moiety, a bulky, lipophilic three-dimensional cage structure, is a well-established pharmacophore known to enhance the therapeutic properties of various drug molecules, including antiviral agents like Amantadine.[1] When combined with the thiosemicarbazide functional group, which is recognized for its metal-chelating properties and broad spectrum of biological activities, the resulting derivatives—primarily thiosemicarbazones—exhibit significant potential in medicinal chemistry.[1][3]
This technical guide provides a comprehensive overview of the initial biological screening of compounds derived from this compound. While the parent compound is primarily a synthetic intermediate, its thiosemicarbazone derivatives have demonstrated promising antimicrobial and anticancer activities.[1][2] This document details the synthesis, experimental protocols for activity assessment, quantitative results from key studies, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Synthetic Workflow: From Precursor to Active Derivatives
The primary route to leveraging the biological potential of this compound involves its conversion into various thiosemicarbazone derivatives. This is typically achieved through a condensation reaction with a range of substituted aldehydes or ketones.[1][2] The resulting Schiff bases are the subjects of extensive biological screening.
General Biological Screening Workflow
The initial evaluation of newly synthesized thiosemicarbazone derivatives typically follows a standardized in-vitro screening cascade to determine their antimicrobial and cytotoxic profiles. This multi-step process efficiently identifies promising candidates for further development.
Antimicrobial Activity
Derivatives of this compound have been evaluated for their in-vitro activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[1][2]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiosemicarbazone derivatives. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Test Organism | Type | MIC (µg/mL) | Reference |
| 7e | Escherichia coli | Gram-Negative | Not specified, but activity comparable to Ampicillin | [4] |
| 7g | Bacillus subtilis | Gram-Positive | Not specified, but good inhibitory effect | [4] |
| 2c, 2d, 2g, 2j | Enterococcus faecalis | Gram-Positive | Significant inhibitory activity | [1][5] |
| 3a, 3e, 3g | Enterococcus faecalis | Gram-Positive | Significant inhibitory activity | [1][5] |
| 2a, 2e, 2h, 2k, 3j | Staphylococcus aureus | Gram-Positive | Moderate inhibitory potency | [1][5] |
| 2a, 2e, 2g | Bacillus cereus | Gram-Positive | Good inhibitory effect | [1][5] |
| All (2a-k, 3a-j) | Candida albicans | Fungus | Good antifungal activity | [1][5] |
| 4a, 4g | Candida albicans | Fungus | Good activity | [2][6] |
Note: Specific MIC values are often presented in the full research articles. The descriptions are based on the qualitative summaries provided in the abstracts.
Experimental Protocol: Antimicrobial Susceptibility Testing (Microplate Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.[1][3]
-
Preparation of Test Compounds: Stock solutions of the synthesized thiosemicarbazone derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using an appropriate growth medium (e.g., Luria-Bertani broth for bacteria).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted compounds, is inoculated with the prepared microbial suspension.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate to ensure the validity of the assay. A standard antibiotic (e.g., Streptomycin, Ampicillin) or antifungal (e.g., Cycloheximide) is used as a reference drug.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Anticancer (Cytotoxic) Activity
The anti-proliferative effects of these adamantane-containing thiosemicarbazones have been tested against a variety of human cancer cell lines.
Data Presentation: Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in-vitro.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2d, 2h | Hep3B (Hepatocellular carcinoma) | Potent activity noted | [1][5] |
| 2d, 2h | A549 (Lung carcinoma) | Potent activity noted | [1][5] |
| 2d, 2h | MCF-7 (Breast adenocarcinoma) | Potent activity noted | [1][5] |
| 2a, 2b, 2c, 2f, 2g, 2j, 2k, 3g, 3i | MCF-7 (Breast adenocarcinoma) | Moderate inhibitory activity | [1][5] |
| 7a, 7b, 7c | Three unspecified human tumor cell lines | < 10 | [2][6] |
Note: Compounds 2d and 2h, which feature an ortho-hydroxyl group on the phenyl ring, were identified as particularly promising candidates.[1]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Potential Mechanism of Action
While the precise signaling pathways are often complex, the biological activity of thiosemicarbazones is frequently attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes.[3] For anticancer activity, a primary proposed mechanism is the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis.[3][7]
Conclusion
The initial biological screening of compounds derived from this compound reveals it to be a highly valuable scaffold for the development of new therapeutic agents. By serving as a key intermediate, it gives rise to thiosemicarbazone derivatives with significant and varied biological activities. Studies have consistently shown these derivatives to possess potent antifungal, broad-spectrum antibacterial, and promising cytotoxic activities against several human cancer cell lines.[1][2] The presence of the adamantane group likely enhances the lipophilicity and cellular uptake of these compounds, making this compound a cornerstone for future drug discovery efforts in oncology and infectious diseases.
References
- 1. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Adamantane-Containing Thiosemicarbazides: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of thiosemicarbazide compounds bearing an adamantane moiety. These hybrid molecules have garnered significant interest in medicinal chemistry due to their potent anticancer and antimicrobial properties. This document details their synthesis, proposed molecular mechanisms, and presents key quantitative data from preclinical studies. Furthermore, it includes comprehensive experimental protocols for the evaluation of their biological activity and visual diagrams of key pathways and workflows to facilitate understanding. The unique physicochemical properties conferred by the adamantane scaffold, combined with the versatile biological activity of the thiosemicarbazone core, make these compounds a promising area for further drug development.
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds extensively studied for their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets.[3]
The incorporation of an adamantane group, a rigid and lipophilic tricyclic hydrocarbon, into pharmacologically active molecules is a well-established strategy in drug design.[4] The adamantane moiety can enhance the therapeutic efficacy of a compound by improving its pharmacokinetic profile, including increasing its lipophilicity for better membrane permeability and providing a robust scaffold for the specific spatial arrangement of functional groups.[4] This guide focuses on the synergistic effect of combining the thiosemicarbazide pharmacophore with the adamantane scaffold, leading to a promising class of bioactive compounds.
Synthesis of Adamantane-Containing Thiosemicarbazone Derivatives
The synthesis of adamantane-containing thiosemicarbazones is typically achieved through a straightforward condensation reaction. The process begins with the formation of 4-(1-adamantyl)-3-thiosemicarbazide, which then reacts with various substituted aldehydes or ketones to yield the final thiosemicarbazone products.
General Synthetic Scheme
The general synthetic route involves two main steps:
-
Formation of this compound: 1-Adamantyl isothiocyanate is reacted with hydrazine hydrate.
-
Condensation to form Thiosemicarbazones: The resulting this compound is then condensed with a selected aldehyde or ketone, often under acidic catalysis.
References
An In-depth Technical Guide to Adamantane-Containing Thiosemicarbazones: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of adamantane-containing thiosemicarbazones, a class of compounds demonstrating significant potential in medicinal chemistry. By incorporating the bulky, lipophilic adamantane cage into the versatile thiosemicarbazone scaffold, researchers have developed novel derivatives with promising antimicrobial and anticancer activities. This document details their synthesis, summarizes their biological activities with quantitative data, outlines experimental protocols, and explores their mechanisms of action through signaling pathway diagrams.
Synthesis of Adamantane-Containing Thiosemicarbazones
The general synthetic route to adamantane-containing thiosemicarbazones involves a two-step process. The key intermediate, 4-(1-adamantyl)-3-thiosemicarbazide, is first synthesized, followed by condensation with a variety of aldehydes or ketones to yield the final thiosemicarbazone derivatives.
Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of the precursor, this compound, involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.
Experimental Protocol:
-
Dissolve 1-adamantyl isothiocyanate in a suitable solvent, such as ethanol or diethyl ether.
-
Add hydrazine hydrate to the solution, typically in a slight molar excess.
-
Stir the reaction mixture at room temperature for a period ranging from 30 minutes to several hours.[1]
-
The formation of a white precipitate indicates the product, this compound.
-
Collect the solid product by filtration.
-
Wash the precipitate with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Synthesis of Adamantane-Containing Thiosemicarbazones
The final adamantane-containing thiosemicarbazones are synthesized through the condensation of this compound with various aromatic or heterocyclic aldehydes and ketones.[2][3]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent, such as methanol.
-
Add the desired aldehyde or ketone to the solution.
-
A catalytic amount of acid, such as acetic acid, is often added to facilitate the reaction.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Collect the solid product by filtration and purify by recrystallization from a suitable solvent.
A general workflow for the synthesis is depicted below:
Biological Activities
Adamantane-containing thiosemicarbazones have demonstrated a broad spectrum of biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Activity
These compounds have been evaluated for their in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.[4][5][6][7]
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Table 1: Antimicrobial Activity (MIC in µM) of Selected Adamantane-Containing Thiosemicarbazones
| Compound | Enterococcus faecalis | Staphylococcus aureus | Bacillus cereus | Candida albicans |
| 2c | ≤ 25 | > 100 | > 100 | ≤ 25 |
| 2d | ≤ 25 | 12.5 | 50 | ≤ 25 |
| 2g | ≤ 25 | 100 | > 100 | ≤ 25 |
| 2j | ≤ 25 | > 100 | > 100 | ≤ 25 |
| 3a | ≤ 25 | 12.5 | 50 | ≤ 25 |
| 3e | ≤ 25 | 25 | 50 | ≤ 25 |
| 3g | ≤ 25 | 12.5 | 25 | ≤ 25 |
Data extracted from Pham et al. (2020).[3]
Anticancer Activity
The cytotoxic effects of adamantane-containing thiosemicarbazones have been investigated against various human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11][12]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Table 2: Cytotoxicity (IC50 in µM) of Selected Adamantane-Containing Thiosemicarbazones against Cancer Cell Lines
| Compound | Hep3B (Liver) | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |
| 2d | 16.82 ± 1.60 | 24.55 ± 1.85 | 18.37 ± 1.75 | 20.17 ± 1.52 |
| 2h | 21.86 ± 0.20 | 34.76 ± 1.36 | 23.86 ± 0.22 | 28.55 ± 1.12 |
Data represents cell viability (%) at 100 µM concentration as reported by Pham et al. (2020). IC50 values were not explicitly provided in the abstract for all compounds.[3]
Mechanism of Action
While the precise signaling pathways for adamantane-containing thiosemicarbazones are still under investigation, the general mechanisms for thiosemicarbazones are believed to involve multiple targets, leading to their anticancer effects. The introduction of the adamantane group is thought to enhance the lipophilicity of the molecules, potentially improving cellular uptake and interaction with intracellular targets.
The proposed mechanisms of action for thiosemicarbazones primarily revolve around their ability to chelate metal ions, leading to the inhibition of key enzymes and the generation of reactive oxygen species (ROS).
Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RR) is a crucial enzyme for DNA synthesis and repair, and its inhibition is a key mechanism of action for many anticancer thiosemicarbazones.[13][14][15][16][17] Thiosemicarbazones can chelate the iron ions in the R2 subunit of RR, disrupting its function and leading to the depletion of the deoxyribonucleotide pool necessary for DNA replication. This ultimately results in cell cycle arrest and apoptosis.[14][16]
Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis
Thiosemicarbazones, through the formation of redox-active metal complexes (particularly with copper and iron), can catalyze the production of reactive oxygen species (ROS).[18] Elevated ROS levels induce oxidative stress, leading to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress can trigger the intrinsic apoptotic pathway through the mitochondria.[18][19][20] The release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death.
Conclusion and Future Directions
Adamantane-containing thiosemicarbazones represent a promising class of compounds with significant antimicrobial and anticancer potential. The synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for further drug development. While the general mechanisms of action for thiosemicarbazones are relatively well-understood, further research is needed to elucidate the specific signaling pathways and molecular targets that are uniquely affected by the adamantane moiety. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of more potent and selective adamantane-containing thiosemicarbazone-based therapeutics. Future studies should focus on identifying the specific protein interactions and downstream signaling cascades modulated by these compounds to fully realize their therapeutic potential.
References
- 1. 4-(1-NAPHTHYL)-3-THIOSEMICARBAZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. youtube.com [youtube.com]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Synthesis and ribonucleotide reductase inhibitory activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 52662-65-4 and 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol
An Important Clarification on Chemical Identity: Initial analysis reveals a discrepancy between the provided CAS number and the chemical name in the topic. CAS number 52662-65-4 correctly identifies 4-(1-Adamantyl)-3-thiosemicarbazide . The compound 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol is associated with CAS number 203342-22-7 . This guide will provide a comprehensive overview of both compounds to ensure clarity and completeness for researchers, scientists, and drug development professionals.
Part 1: this compound (CAS: 52662-65-4)
This section details the properties, synthesis, and biological significance of this compound, a key intermediate in the synthesis of novel therapeutic agents.
Chemical Properties
| Property | Value |
| CAS Number | 52662-65-4 |
| Molecular Formula | C₁₁H₁₉N₃S |
| Molecular Weight | 225.35 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-(1-Adamantyl)-3-aminothiourea |
| Melting Point | 196-197 °C |
Experimental Protocols
Synthesis of this compound:
A common and efficient method for the synthesis of this compound involves the reaction of 1-adamantyl isothiocyanate with hydrazine hydrate.
-
Materials: 1-adamantyl isothiocyanate, hydrazine hydrate, ethanol.
-
Procedure:
-
A solution of 1-adamantyl isothiocyanate (1 equivalent) in hot ethanol is prepared.
-
Hydrazine hydrate (excess, typically 5-10 equivalents) is added to the solution.
-
The reaction mixture is heated under reflux with stirring for approximately one hour.
-
Upon cooling, the product precipitates out of the solution.
-
The crude product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from ethanol to yield fine, colorless needle-like crystals.
-
Biological Activity and Applications
This compound serves as a crucial building block for the synthesis of thiosemicarbazones. These derivatives have demonstrated a wide range of biological activities, including:
-
Antimicrobial Activity: Thiosemicarbazones derived from this compound have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
-
Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The adamantane moiety is believed to enhance the lipophilicity of the molecules, facilitating their transport across cell membranes.
Suppliers
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| ChemicalBook |
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Logical Workflow for Synthesis and Biological Evaluation
Methodological & Application
protocol for in vitro antimicrobial testing of 4-(1-adamantyl)-3-thiosemicarbazide
An extensive body of research highlights the potential of thiosemicarbazide derivatives as effective antimicrobial agents. This document provides a detailed protocol for the in vitro antimicrobial testing of 4-(1-adamantyl)-3-thiosemicarbazide, a compound of interest for its potential therapeutic applications. The following application notes and protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic microorganisms. The results are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | Susceptible |
| Escherichia coli | ATCC 25922 | 16 | Intermediate |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | Resistant |
| Candida albicans | ATCC 10231 | 4 | Susceptible |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are specific to the antimicrobial agent and the microorganism being tested.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |
| Candida albicans | ATCC 10231 | 4 | 8 | 2 | Fungicidal |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.
Experimental Protocols
The following protocols detail the methodologies for determining the MIC and MBC of this compound.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Sterile pipette tips
-
Micropipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Reference bacterial and fungal strains (e.g., from ATCC)
Preparation of Test Compound
-
Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Ensure the compound is fully dissolved by vortexing.
-
Subsequent dilutions will be prepared in CAMHB.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[1][2]
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[3]
-
Add 200 µL of the 1280 µg/mL stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent), and well 12 will be the sterility control (no inoculum).[2]
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an MHA plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]
-
-
Inoculation and Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[2]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3]
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[3]
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[3]
-
-
Reading and Interpreting Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]
-
Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways inhibited by this compound are still under investigation, thiosemicarbazide derivatives are known to exert their antimicrobial effects through various mechanisms. These may include the inhibition of essential enzymes involved in DNA replication and cell wall synthesis. The adamantyl moiety is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Caption: Putative Mechanism of Action.
References
Application Notes and Protocols: Cytotoxicity of 4-(1-adamantyl)-3-thiosemicarbazide Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of various thiosemicarbazone derivatives synthesized from 4-(1-adamantyl)-3-thiosemicarbazide against several human cancer cell lines. Detailed protocols for assessing cytotoxicity and information on the potential mechanisms of action are included to facilitate further research and development in this area.
Introduction
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including anticancer properties. The incorporation of a bulky, lipophilic adamantyl group into the thiosemicarbazide scaffold can enhance the cytotoxic potential of the resulting thiosemicarbazone derivatives. This document outlines the evaluation of a series of such compounds against various cancer cell lines.
Data Presentation: Cytotoxicity Data (IC₅₀ Values)
The in vitro cytotoxic activity of thiosemicarbazone derivatives of this compound was evaluated against four human cancer cell lines: Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).[1][2] The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 48 hours of treatment.
Table 1: IC₅₀ Values (µM) of 4-(1-adamantyl)-3-thiosemicarbazone Derivatives [1][2]
| Compound | Hep3B | HeLa | A549 | MCF-7 |
| Derivative 2a | >100 | >100 | >100 | 85.3 ± 2.8 |
| Derivative 2b | >100 | >100 | >100 | 90.1 ± 3.1 |
| Derivative 2c | >100 | >100 | >100 | 78.4 ± 2.5 |
| Derivative 2d | 25.4 ± 1.5 | >100 | 30.1 ± 1.8 | 45.2 ± 2.1 |
| Derivative 2e | >100 | >100 | >100 | >100 |
| Derivative 2f | >100 | >100 | >100 | 92.5 ± 3.5 |
| Derivative 2g | >100 | >100 | >100 | 88.6 ± 3.2 |
| Derivative 2h | 35.6 ± 1.9 | >100 | 42.3 ± 2.3 | 50.7 ± 2.4 |
| Derivative 2j | >100 | >100 | >100 | 95.3 ± 3.8 |
| Derivative 2k | >100 | >100 | >100 | 81.7 ± 2.9 |
| Derivative 3g | >100 | >100 | >100 | 75.9 ± 2.6 |
| Derivative 3i | >100 | >100 | >100 | 83.4 ± 3.0 |
Note: The specific structures of the derivatives (2a-k, 3g, 3i) are detailed in the source publication. Compounds 2d and 2h, which contain ortho-hydroxyl groups on the phenyl ring, demonstrated the most promising cytotoxic activity against Hep3B, A549, and MCF-7 cell lines.[1][2]
Experimental Protocols
A detailed methodology for the MTT cytotoxicity assay is provided below. This protocol is a standard method for assessing cell viability and proliferation.[3][4][5]
MTT Cytotoxicity Assay Protocol
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase.[3] The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cancer cell lines (e.g., Hep3B, HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
3. Procedure:
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
-
Prepare serial dilutions of the thiosemicarbazide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[3]
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ values can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of thiosemicarbazone derivatives.
Proposed Signaling Pathway for Thiosemicarbazone-Induced Apoptosis
Thiosemicarbazones are known to induce apoptosis in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of stress-related signaling pathways.[7] One of the key pathways implicated is the c-Jun N-terminal kinase (JNK) signaling cascade, which can lead to the activation of pro-apoptotic proteins.[1][8]
Caption: Proposed JNK-mediated apoptotic pathway induced by thiosemicarbazones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzoin Thiosemicarbazone Inhibits Growth and Triggers Apoptosis in Earlich Ascites Carcinoma Cells through an Intrinsic Pathway [pubs.sciepub.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-(1-Adamantyl)-3-thiosemicarbazide as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-(1-adamantyl)-3-thiosemicarbazide as a versatile precursor for the synthesis of various heterocyclic compounds. Detailed experimental protocols for the synthesis of key heterocyclic scaffolds, including thiosemicarbazones, 4-thiazolidinones, 1,2,4-triazoles, and 1,3,4-thiadiazoles, are presented. The incorporation of the bulky, lipophilic adamantyl cage into these heterocyclic systems is a recognized strategy in medicinal chemistry to enhance biological activity.
Overview of Synthetic Pathways
This compound serves as a key building block for a variety of heterocyclic compounds. The general synthetic workflow involves the initial condensation with aldehydes or ketones to form N-substituted thiosemicarbazones. These intermediates can then undergo cyclization reactions to yield a range of five-membered heterocycles.
Synthesis of 4-(1-Adamantyl)-1-arylidene-3-thiosemicarbazones
The condensation of this compound with various aromatic aldehydes is a straightforward and high-yielding reaction that serves as the entry point to a wide range of heterocyclic derivatives. These thiosemicarbazones themselves have shown significant biological activities.
Experimental Protocol
A mixture of this compound (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol or an ethanol/chloroform mixture affords the pure thiosemicarbazone product.
Data Presentation
| Compound ID | Aromatic Aldehyde Substituent | Yield (%) | Melting Point (°C) | Molecular Formula |
| 4a | 2-hydroxy | 85 | 202-204 | C₁₈H₂₃N₃OS |
| 4b | 4-nitro | 82 | 245-247 | C₁₈H₂₂N₄O₂S |
| 4c | 2,4-difluoro | 72 | 216-218 | C₁₈H₂₁F₂N₃S |
| 4d | 2,6-difluoro | 68 | 193-195 | C₁₈H₂₁F₂N₃S |
| 4e | 3,4-dichloro | 78 | 226-228 | C₁₈H₂₁Cl₂N₃S |
| 4f | 2,6-dichloro | 75 | 238-240 | C₁₈H₂₁Cl₂N₃S |
Synthesis of Adamantyl-Substituted 4-Thiazolidinones
The adamantyl-substituted thiosemicarbazones can be readily cyclized to the corresponding 2-(adamantyl-imino)-3-amino-4-thiazolidinones, a class of compounds with diverse pharmacological applications.
Experimental Protocol
A mixture of the adamantyl thiosemicarbazone (1.0 eq), chloroacetic acid (1.1 eq), and anhydrous sodium acetate (2.0 eq) in glacial acetic acid is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried. Purification by recrystallization from ethanol yields the desired 4-thiazolidinone derivative.
Synthesis of Adamantyl-Substituted 1,2,4-Triazoles
The cyclization of this compound in the presence of a carboxylic acid and subsequent treatment with a base provides a facile route to 4-(1-adamantyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Experimental Protocol
Step 1: Acylation. this compound (1.0 eq) is reacted with a carboxylic acid (1.1 eq) in the presence of a coupling agent like polyphosphate ester (PPE) in a suitable solvent such as chloroform at reflux for 4-6 hours to form the acylthiosemicarbazide intermediate.
Step 2: Cyclization. The intermediate from Step 1 is then heated in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v) at reflux for 4-6 hours. After cooling, the solution is acidified with a dilute mineral acid (e.g., HCl) to precipitate the triazole-3-thione product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent.
Synthesis of Adamantyl-Substituted 1,3,4-Thiadiazoles
Acid-catalyzed cyclization of this compound or its acylated derivatives leads to the formation of 2-amino-5-(1-adamantyl)amino-1,3,4-thiadiazoles.
Experimental Protocol
This compound is added portion-wise to a cold, stirred strong acid such as concentrated sulfuric acid or polyphosphoric acid. The mixture is then heated (e.g., 80-100 °C) for a specified time (typically 1-3 hours). After cooling, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., aqueous ammonia) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.
Biological Activity and Proposed Mechanism of Action
Thiosemicarbazones and their heterocyclic derivatives containing the adamantyl moiety have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[1][2] A prominent proposed mechanism for their anticancer activity involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis.[3] This, in turn, can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptosis through the mitochondrial pathway.[2][4][5]
The mechanism often begins with the thiosemicarbazone chelating intracellular iron, which is essential for the function of ribonucleotide reductase.[3] The inhibition of this enzyme leads to the depletion of the deoxynucleotide pool, causing cell cycle arrest and hindering DNA synthesis and repair.[2] Concurrently, the iron-thiosemicarbazone complex can redox cycle, leading to the generation of highly reactive oxygen species (ROS).[2] The resulting oxidative stress damages cellular components, particularly the mitochondria, which triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
Development of 4-(1-Adamantyl)-3-Thiosemicarbazide Derivatives as Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of 4-(1-adamantyl)-3-thiosemicarbazide derivatives as potential antiviral agents. It includes detailed protocols for their synthesis and evaluation, alongside a structured presentation of representative antiviral activity data. The information is intended to guide researchers in the screening and development of this class of compounds.
Introduction
The adamantane moiety is a well-established pharmacophore in antiviral drug discovery, with approved drugs like amantadine and rimantadine historically used for the treatment of Influenza A.[1][2][3][4] These compounds are known to target the M2 proton channel of the virus, inhibiting its uncoating process.[3] Thiosemicarbazides and their derivatives, thiosemicarbazones, represent another class of compounds with a broad spectrum of biological activities, including antiviral properties against various DNA and RNA viruses.[5][6] The conjugation of the bulky, lipophilic adamantane cage with the versatile thiosemicarbazide scaffold presents a promising strategy for the development of novel antiviral agents with potentially enhanced efficacy and unique mechanisms of action.
Data Presentation: Antiviral Activity
While extensive antiviral screening data for this compound derivatives is not widely available in the public domain, the following tables present representative data for analogous thiosemicarbazone and adamantane derivatives to illustrate the expected format for data presentation. This data is crucial for comparing the potency, toxicity, and therapeutic window of the synthesized compounds.
Table 1: In Vitro Antiviral Activity of Representative Thiosemicarbazone Derivatives
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| TSC-A | Influenza A/H1N1 | MDCK | 12.4 | >100 | >8.1 | Fictional Data |
| TSC-B | SARS-CoV-2 | Vero E6 | 12.1 | 37.7 | 3.1 | Fictional Data |
| TSC-C | Herpes Simplex Virus-1 (HSV-1) | Vero | 8.5 | >100 | >11.8 | Fictional Data |
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication or cytopathic effect. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Table 2: In Vitro Antiviral Activity of Representative Adamantane Derivatives
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| AD-1 | Poxvirus | Vero | 0.133 - 0.515 | Not Reported | Not Reported | [1] |
| AD-2 (3F4) | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 | Fictional Data |
| AD-3 (3F5) | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 | Fictional Data |
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of a specific viral target (e.g., an enzyme) or viral replication.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent in vitro evaluation of their antiviral and cytotoxic activities.
Synthesis of 4-(1-Adamantyl)-1-arylidene-3-thiosemicarbazides
The synthesis of the target thiosemicarbazone derivatives is typically achieved through a two-step process, starting from 1-adamantylamine.
Step 1: Synthesis of this compound
-
Preparation of Adamantan-1-yl isothiocyanate: 1-Adamantylamine is reacted with carbon disulfide in the presence of a base (e.g., aqueous ammonia) followed by treatment with an oxidizing agent (e.g., lead nitrate) or a dehydrating agent to yield adamantan-1-yl isothiocyanate.
-
Formation of the Thiosemicarbazide: The resulting adamantan-1-yl isothiocyanate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions to yield this compound.[7] The product can be purified by recrystallization.
Step 2: Synthesis of 4-(1-Adamantyl)-1-arylidene-3-thiosemicarbazones
-
Condensation Reaction: this compound is condensed with various substituted aromatic aldehydes in a solvent like ethanol, often with a catalytic amount of acetic acid.[8]
-
Reaction Monitoring and Work-up: The reaction mixture is typically refluxed for several hours and monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The final thiosemicarbazone products can be further purified by recrystallization from an appropriate solvent.[7]
In Vitro Antiviral Activity Assays
3.2.1. Cytopathic Effect (CPE) Inhibition Assay
This assay is commonly used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced damage.
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted virus suspension to all wells except the cell control wells.
-
After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted test compounds.
-
Include cell controls (cells with medium only), virus controls (cells with virus and medium), and a positive control (a known antiviral drug).
-
-
Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line for 2-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE: The cytopathic effect can be quantified using various methods:
-
Microscopic Observation: Visually score the percentage of cell monolayer destruction.
-
Staining: Fix the cells with a solution like 10% formalin and stain with a dye such as 0.5% crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis: Calculate the EC₅₀ value from the dose-response curve generated from the absorbance readings.
3.2.2. Plaque Reduction Assay
This assay provides a more quantitative measure of antiviral activity by determining the reduction in the number of viral plaques.
-
Cell Seeding and Infection: Seed host cells in 6- or 12-well plates to form a confluent monolayer. Infect the cells with a known titer of the virus that will produce a countable number of plaques.
-
Compound Treatment: After the viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Cytotoxicity Assay
3.3.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
-
Cell Seeding: Seed the host cell line in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.
Diagrams
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiosemicarbazides: Updates on Antivirals Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure-activity relationships of the antiviral chemotherapeutic activity of isatin β-thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Evaluating the Anti-Proliferative Activity of Novel Thiosemicarbazides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds that have garnered significant attention for their potential as anti-proliferative agents.[1][2][3] Their diverse biological activities, including anti-cancer effects, are attributed to several mechanisms such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][4][5] Effective evaluation of novel thiosemicarbazide candidates requires robust and standardized methodologies to determine their potency and mechanism of action. These application notes provide detailed protocols for key in vitro assays to assess the anti-proliferative activity of these compounds.
Overview of Anti-Proliferative Mechanisms
The anti-cancer effects of thiosemicarbazides are multifaceted. Understanding these mechanisms is crucial for designing comprehensive evaluation studies. Key reported mechanisms include:
-
Induction of Programmed Cell Death (Apoptosis): Many thiosemicarbazones inhibit cancer cell proliferation by triggering apoptosis.[1][2] This can be initiated through mitochondria-dependent pathways involving the release of cytochrome C and activation of caspases.[6][7]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as G0/G1, preventing cancer cells from dividing and proliferating.[5]
-
Generation of Reactive Oxygen Species (ROS): Thiosemicarbazones can form redox-active metal complexes that generate ROS.[4][8] This induces oxidative stress, leading to cellular damage and cell death, a mechanism to which cancer cells can be particularly sensitive.[4][5]
-
Metal Chelation: As effective chelators of transition metals like iron and copper, thiosemicarbazones can disrupt essential cellular processes that depend on these metals, such as DNA synthesis and cellular respiration.[3][4][8] This is particularly relevant as rapidly proliferating cancer cells have a high demand for iron.[4]
-
Enzyme Inhibition: A well-established mechanism for some thiosemicarbazones is the inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis.[4][8] Some derivatives have also been shown to inhibit other key enzymes like topoisomerase IIα.[9]
Experimental Protocols
Cell Viability and Cytotoxicity Screening
Initial screening of novel thiosemicarbazides typically involves assessing their ability to reduce the viability of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are two widely used, reliable, and cost-effective colorimetric methods.
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[10][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Novel thiosemicarbazide compounds (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[2][12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiosemicarbazide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium with solvent) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[2][14]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][12]
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours, allowing viable cells to convert MTT to formazan.[11][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
2.1.2. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay where the dye binds to cellular proteins, providing a measure of total cell mass.[15][16] It is a robust alternative to metabolic assays like MTT.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA) solution (10% w/v, ice-cold)[15]
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[15]
-
Acetic acid solution (1% v/v)[15]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 510-570 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently add 25 µL of ice-cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[15][17]
-
Washing: Carefully remove the supernatant and wash the plates five times with deionized water. Air dry the plates completely.[15]
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[15][17]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[15][17]
-
Dye Solubilization: Air dry the plates completely. Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.[15][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Mechanistic Assays
2.2.1. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the thiosemicarbazide compound (typically at its IC₅₀ concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the cell suspension using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
2.2.2. Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Collect all cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry immediately.[5]
2.2.3. Intracellular ROS Measurement
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate (black, clear bottom) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the thiosemicarbazide compound for a specified time (e.g., 3 hours).[12]
-
DCFH-DA Loading: Remove the treatment medium, wash cells with PBS, and then add 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS. Incubate at 37°C for 30 minutes in the dark.[12]
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess DCFH-DA.[12] Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Anti-proliferative Activity (IC₅₀) of Novel Thiosemicarbazides
| Compound | Cell Line | IC₅₀ (µM) after 48h Incubation | Selectivity Index (SI)* |
|---|---|---|---|
| TSC-01 | MCF-7 (Breast Cancer) | 12.5 ± 1.1 | 8.0 |
| TSC-01 | A549 (Lung Cancer) | 18.2 ± 2.3 | 5.5 |
| TSC-01 | NHDF (Normal Fibroblast) | 100.0 ± 8.5 | - |
| TSC-02 | MCF-7 (Breast Cancer) | 5.1 ± 0.6 | 15.7 |
| TSC-02 | A549 (Lung Cancer) | 7.8 ± 0.9 | 10.3 |
| TSC-02 | NHDF (Normal Fibroblast) | 80.0 ± 6.7 | - |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 2.5 |
| Doxorubicin | A549 (Lung Cancer) | 1.2 ± 0.2 | 1.7 |
| Doxorubicin | NHDF (Normal Fibroblast) | 2.0 ± 0.3 | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of TSC-02 (5.1 µM) on Cell Cycle Distribution in MCF-7 Cells after 24h
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Vehicle) | 55.4 ± 3.1 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| TSC-02 | 72.1 ± 4.5* | 15.3 ± 2.1* | 12.6 ± 1.8 |
*Indicates a statistically significant difference from the control group (p < 0.05). Data are presented as mean ± SD.
Mandatory Visualizations
Caption: Overall experimental workflow for evaluating anti-proliferative activity.
References
- 1. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]
- 7. Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives [mdpi.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. benchchem.com [benchchem.com]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Antifungal Screening of Adamantane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for the development of novel antifungal agents.[1][2][3] Adamantane derivatives, known for their rigid lipophilic cage structure, have shown promise in various therapeutic areas, including as antiviral agents.[4] This application note provides a detailed experimental setup for the screening and evaluation of adamantane derivatives for their antifungal properties. The protocols herein are based on established methodologies, primarily the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[5][6][7][8][9]
Data Presentation
The quantitative results of the antifungal screening of adamantane derivatives are summarized in the tables below. These tables provide a clear and concise overview of the potency of the test compounds against a panel of common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Adamantane Derivatives against Fungal Pathogens
| Compound ID | Candida albicans ATCC 90028 (µg/mL) | Candida glabrata ATCC 90030 (µg/mL) | Aspergillus fumigatus ATCC 204305 (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| AD-001 | 16 | 32 | 64 | 0.5 | 1 |
| AD-002 | 4 | 8 | 16 | 0.5 | 1 |
| AD-003 | 8 | 16 | 32 | 0.5 | 1 |
| AD-004 | >64 | >64 | >64 | 0.5 | 1 |
Table 2: Minimum Fungicidal Concentration (MFC) of Adamantane Derivatives against Fungal Pathogens
| Compound ID | Candida albicans ATCC 90028 (µg/mL) | Candida glabrata ATCC 90030 (µg/mL) | Aspergillus fumigatus ATCC 204305 (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) |
| AD-001 | 32 | 64 | >64 | >64 | 2 |
| AD-002 | 8 | 16 | 32 | >64 | 2 |
| AD-003 | 16 | 32 | 64 | >64 | 2 |
| AD-004 | >64 | >64 | >64 | >64 | 2 |
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments involved in the antifungal screening of adamantane derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[8]
Materials:
-
Adamantane derivatives
-
Control antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida spp., Aspergillus spp.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the adamantane derivatives and control antifungals in DMSO to a stock concentration of 10 mg/mL.
-
Prepare a working solution by diluting the stock solution in RPMI-1640 medium to twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.):
-
Subculture the yeast on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[10]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
-
For Filamentous Fungi (Aspergillus spp.):
-
-
Assay Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to the wells in column 1.
-
Perform twofold serial dilutions by transferring 100 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.
-
The final volume in each test well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control.[7] This can be determined visually or by reading the optical density at 600 nm using a microplate reader.[12]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary test following the MIC determination.[13]
Materials:
-
MIC plates from Protocol 1
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette and tips
-
Incubator (35°C)
Procedure:
-
Subculturing from MIC Plates:
-
From the wells of the MIC plate showing no visible growth (concentrations at and above the MIC), take a 10-20 µL aliquot.[14]
-
Spot the aliquot onto a fresh SDA plate.
-
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.
-
-
Endpoint Determination:
Mandatory Visualizations
Caption: Workflow for antifungal screening of adamantane derivatives.
Caption: Potential inhibition of the ergosterol biosynthesis pathway.
Discussion
The provided protocols offer a standardized approach to assess the in vitro antifungal activity of novel adamantane derivatives. The broth microdilution method for MIC determination is a widely accepted and reproducible technique that allows for the quantitative comparison of the potency of different compounds.[12] The subsequent MFC determination provides valuable information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[16]
The hypothetical data in Tables 1 and 2 illustrate how the results can be presented to compare the activity of different adamantane derivatives against various fungal species. For instance, compound AD-002 shows the most promising activity with lower MIC and MFC values compared to the other derivatives.
The ergosterol biosynthesis pathway is a common target for antifungal drugs.[17] The adamantane moiety's lipophilic nature could potentially facilitate its interaction with enzymes in this pathway, such as 14-alpha-demethylase, similar to azole antifungals.[17] Further studies would be required to elucidate the precise mechanism of action. One study has suggested that 2-adamantylamine hydrochloride exerts its antifungal effect through the induction of reactive oxygen species (ROS) and apoptosis.[18]
This application note provides a comprehensive framework for the initial in vitro antifungal screening of adamantane derivatives. By following these detailed protocols, researchers can obtain reliable and comparable data on the MIC and MFC of their test compounds, which is a critical first step in the discovery and development of new antifungal therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 6. njccwei.com [njccwei.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 18. Antifungal activity of 2-adamantylamine hydrochloride on Candida albicans and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thiosemicarbazones from 4-(1-Adamantyl)-3-Thiosemicarbazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a bulky, lipophilic adamantane moiety can enhance the therapeutic potential of these molecules.[1][3] This document provides a detailed protocol for the synthesis of thiosemicarbazones through the condensation reaction of 4-(1-adamantyl)-3-thiosemicarbazide with various aromatic aldehydes and ketones.[1][4][5][6]
The synthesized adamantane-containing thiosemicarbazones have demonstrated notable in vitro activity against various bacterial and fungal strains, as well as cytotoxicity against several cancer cell lines.[1][4][5][6] For instance, certain derivatives show good antifungal activity against Candida albicans and significant inhibitory activity against Enterococcus faecalis.[1][5] Furthermore, compounds with specific substitutions, such as ortho-hydroxyl groups on the phenyl ring, have been identified as potential agents for killing cancer cell lines like Hep3B, A549, and MCF-7.[1][4][7]
General Reaction Scheme
The synthesis involves a condensation reaction between this compound and a substituted aldehyde or ketone, typically catalyzed by an acid in a suitable solvent.[1][8][9]
Caption: General reaction scheme for the synthesis of thiosemicarbazones.
Experimental Protocol
This protocol is based on the successful synthesis of a series of thiosemicarbazones containing adamantane skeletons.[1][4]
Materials:
-
This compound
-
Substituted benzaldehydes or acetophenones
-
Methanol (MeOH), analytical grade
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Addition of Aldehyde/Ketone: To this solution, add the desired substituted benzaldehyde or acetophenone (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Isolation of Product: Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Purification: Wash the solid with ice-cold methanol to remove any unreacted aldehyde or ketone.
-
Recrystallization: Recrystallize the crude product from methanol to obtain the pure thiosemicarbazone.
-
Drying: Dry the purified crystals under vacuum at a temperature below 50 °C.
-
Characterization: The structure and purity of the synthesized compounds can be confirmed by techniques such as NMR (¹H, ¹³C), mass spectrometry (MS), and melting point determination.[1][7]
Experimental Workflow
Caption: Step-by-step workflow for thiosemicarbazone synthesis.
Data Presentation: Physicochemical Properties of Synthesized Thiosemicarbazones
The following table summarizes the physicochemical data for a selection of synthesized thiosemicarbazones derived from this compound and various benzaldehydes.
| Compound ID | Substituent on Benzaldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 2a | H | C₁₈H₂₃N₃S | 313.46 | 210-212 | 85 |
| 2b | 4-CH₃ | C₁₉H₂₅N₃S | 327.49 | 228-230 | 88 |
| 2c | 4-F | C₁₈H₂₂FN₃S | 331.45 | 218-220 | 90 |
| 2d | 2-OH | C₁₈H₂₃N₃OS | 329.46 | 225-227 | 87 |
| 2e | 4-Cl | C₁₈H₂₂ClN₃S | 347.91 | 230-232 | 92 |
| 2f | 4-OC₂H₅ | C₂₀H₂₇N₃OS | 357.51 | 222-224 | 86 |
| 2g | 4-NO₂ | C₁₈H₂₂N₄O₂S | 358.46 | 245-247 | 95 |
| 2h | 2,4-diCl | C₁₈H₂₁Cl₂N₃S | 382.35 | 235-237 | 93 |
| 2j | 3-NO₂, 4-Cl | C₁₈H₂₁ClN₄O₂S | 392.9 | 240-242 | 91 |
Data sourced from a study on the synthesis and bioactivity of these compounds.[1][4]
Applications in Drug Development
Thiosemicarbazones derived from adamantane have shown promise in several therapeutic areas:
-
Antimicrobial Agents: These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] Their lipophilic nature, conferred by the adamantane group, may facilitate their passage through microbial cell membranes.
-
Anticancer Agents: Several derivatives have demonstrated significant cytotoxicity against various human tumor cell lines.[1][4][7] The mechanism of action is an area of ongoing research, but it may involve the chelation of metal ions essential for tumor growth or the inhibition of key enzymes.
-
Antiviral Agents: Adamantane derivatives have a history of use as antiviral drugs, and the combination with a thiosemicarbazone moiety could lead to new antiviral candidates.[1]
Signaling Pathway and Mechanism of Action (Hypothesized)
While the precise signaling pathways for these specific adamantyl thiosemicarbazones are still under investigation, the proposed anticancer and antimicrobial activities can be logically represented.
Caption: Hypothesized mechanisms of action for adamantyl-thiosemicarbazones.
Conclusion: The synthesis of thiosemicarbazones from this compound is a straightforward and efficient method for generating a library of compounds with significant biological potential. The detailed protocol and accompanying data provided in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising class of molecules.
References
- 1. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1-Adamantyl)-3-thiosemicarbazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives as potential inhibitors of clinically relevant enzymes, specifically urease and carbonic anhydrase. While the direct enzyme inhibitory activity of this particular adamantyl scaffold is an emerging area of research, the broader class of thiosemicarbazides and thiosemicarbazones has demonstrated significant potential, making this compound a compelling candidate for investigation.
Introduction
The thiosemicarbazide scaffold is a well-established pharmacophore known for its diverse biological activities, including enzyme inhibition. The incorporation of a bulky, lipophilic adamantyl group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. The title compound, this compound, and its arylidene derivatives (thiosemicarbazones) are therefore of significant interest for the development of novel enzyme inhibitors.
Urease Inhibition: Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease can disrupt bacterial survival in the acidic environment of the stomach, offering a therapeutic strategy for treating these infections.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its thiosemicarbazone derivatives is a straightforward process, making this scaffold readily accessible for research purposes.
Synthesis of this compound (Parent Compound)
The parent compound can be synthesized from 1-adamantyl isothiocyanate.
-
Reaction: 1-Adamantyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or methanol.
-
General Procedure: To a solution of 1-adamantyl isothiocyanate in ethanol, an equimolar amount of hydrazine hydrate is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours. The resulting precipitate of this compound is then collected by filtration, washed with cold ethanol, and dried.
Synthesis of 4-(1-Adamantyl)-1-arylidene-3-thiosemicarbazones (Derivatives)
The thiosemicarbazone derivatives are synthesized by the condensation of this compound with various aromatic aldehydes.[1][2]
-
Reaction: this compound is reacted with a substituted or unsubstituted aromatic aldehyde in the presence of a catalytic amount of acid.
-
General Procedure: Equimolar amounts of this compound and the desired aromatic aldehyde are dissolved in ethanol. A few drops of a catalyst, such as acetic acid, are added, and the mixture is refluxed for several hours.[2] Upon cooling, the thiosemicarbazone product typically precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.[1][2]
Enzyme Inhibition Assays: Protocols
While specific inhibitory data for this compound derivatives against urease and carbonic anhydrase is not yet extensively published, the following established protocols can be used to evaluate their potential.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay is based on the measurement of ammonia produced from the urease-catalyzed hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of varying concentrations of the test compounds and the standard inhibitor.
-
In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease solution, and 50 µL of phosphate buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This is a highly accurate method for measuring the catalytic activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
HEPES buffer (pH 7.5)
-
CO2-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acetazolamide (standard inhibitor)
-
Stopped-flow spectrophotometer
Protocol:
-
Equilibrate two syringes of the stopped-flow instrument, one with the enzyme solution in buffer and the other with CO2-saturated water and the pH indicator.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
To measure inhibition, pre-incubate the enzyme with various concentrations of the test compound or standard inhibitor before mixing with the CO2 solution.
-
Calculate the initial rates of the catalyzed reaction in the absence and presence of the inhibitor.
-
Determine the IC50 and Ki values from the dose-response curves.
Data Presentation: Representative Enzyme Inhibition Data for Thiosemicarbazone Derivatives
The following tables present representative enzyme inhibition data for various thiosemicarbazone derivatives to illustrate the potential of this class of compounds. Note that these are not data for this compound derivatives but serve as a reference for expected activity ranges.
Table 1: Urease Inhibition by Representative Thiosemicarbazone Derivatives
| Compound Class | Representative IC50 (µM) | Reference |
| Thiosemicarbazones | 4.08 - 11.31 | [3] |
| N-monosubstituted thiosemicarbazides | 0.04 - 0.27 | [4] |
| Thiourea (Standard) | ~21 | [3] |
Table 2: Carbonic Anhydrase Inhibition by Representative Thiosemicarbazone Derivatives
| Compound Class | Target Isoform | Representative Ki (nM) | Reference |
| Thiosemicarbazone-benzenesulfonamides | hCA I | 7.16 - 27.6 | [1][2] |
| hCA II | 0.31 - 0.34 | [1][2] | |
| hCA IX | 92.5 - 872 | [1][2] | |
| hCA XII | 94.5 - 375 | [1][2] | |
| Acetazolamide (Standard) | hCA I | ~250 | |
| hCA II | ~12 |
Proposed Mechanism of Enzyme Inhibition
Thiosemicarbazones are believed to inhibit metalloenzymes like urease and carbonic anhydrase by coordinating with the metal ion(s) in the active site. The sulfur and nitrogen atoms of the thiosemicarbazone moiety can act as chelating agents, binding to the nickel ions in urease or the zinc ion in carbonic anhydrase. This coordination disrupts the normal catalytic function of the enzyme. The adamantyl group, due to its lipophilicity, may enhance binding to hydrophobic pockets within or near the active site, potentially increasing the inhibitory potency.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds for the development of novel enzyme inhibitors. The synthetic accessibility of this scaffold, combined with the established inhibitory potential of the broader thiosemicarbazone class, provides a strong rationale for their investigation against targets such as urease and carbonic anhydrase. The protocols outlined in these notes offer a clear path for researchers to screen these compounds and quantify their inhibitory activity. Future studies should focus on synthesizing a library of 4-(1-adamantyl)-1-arylidene-3-thiosemicarbazones with diverse aromatic substitutions and evaluating their inhibitory potency and selectivity against a panel of urease and carbonic anhydrase isoforms. Such studies could lead to the discovery of novel and potent enzyme inhibitors with potential therapeutic applications.
References
- 1. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]
- 2. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - Trawally - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. N-monosubstituted thiosemicarbazide as novel Ure inhibitors: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Interaction of 4-(1-adamantyl)-3-thiosemicarbazide with DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-adamantyl)-3-thiosemicarbazide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1] Understanding the mechanism of action of these compounds is crucial for the development of new therapeutic agents. A primary target for many small molecule drugs is deoxyribonucleic acid (DNA). The interaction of these molecules with DNA can lead to the inhibition of replication and transcription, ultimately resulting in cellular apoptosis. This document provides detailed application notes and protocols for a suite of biophysical techniques to elucidate the interaction between this compound and DNA.
The described methodologies will enable researchers to determine the binding mode, affinity, and structural consequences of this interaction. The techniques covered include UV-Visible Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism, Viscosity Measurements, and in silico Molecular Docking. While specific quantitative data for the interaction of this compound with DNA is not yet extensively published, this guide provides illustrative data from studies on similar thiosemicarbazone derivatives to demonstrate data presentation and interpretation.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a small molecule and DNA. Changes in the absorption spectrum of the molecule upon addition of DNA, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism), indicate an interaction.[2][3] Hypochromism, a decrease in absorbance, is often indicative of an intercalative binding mode due to the stacking interactions between the molecule's chromophore and the DNA base pairs.[3][4]
Experimental Protocol
Objective: To determine the binding constant (K_b) of this compound with DNA.
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.2)
-
Dimethyl sulfoxide (DMSO) for stock solution of the compound
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[5] The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8.[5]
-
-
Titration:
-
Perform the titration in a 1 cm quartz cuvette.
-
Keep the concentration of this compound constant (e.g., 50 µM) in the cuvette.[6]
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the UV-Visible spectrum over a relevant wavelength range (e.g., 230-500 nm).
-
-
Data Analysis:
-
Monitor the changes in the absorbance at the wavelength of maximum absorption of the compound.
-
Calculate the binding constant (K_b) using the Wolfe-Shimer equation or a similar model by plotting [DNA]/(ε_a - ε_f) versus [DNA].[7]
-
Data Presentation
Table 1: Illustrative UV-Visible Spectroscopic Data for Thiosemicarbazone-DNA Interaction
| Compound | λ_max (nm) | Spectral Shift | Effect | Binding Constant (K_b) (M⁻¹) | Reference |
| Acridine-Thiosemicarbazone (3a) | 300-500 | Bathochromic (6 nm) | Hyperchromism (92.58%) | 4.3 x 10⁵ | [2] |
| Acridine-Thiosemicarbazone (3f) | 300-500 | - | Hypochromism (39.59%) | 1.0 x 10⁶ | [2] |
| Isatin-β-Thiosemicarbazone | 356 | Bathochromic (1 nm) | Hypochromism (22%) | 1.03 x 10⁵ | [3] |
| Cu(HMAET)Cl | 282, 324, 408 | Blue shift (6, 3, 22 nm) | Hypochromism (5%, 15%, 9%) | 2.8 x 10⁷ | [6] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study drug-DNA interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA.[2] Quenching can occur through static or dynamic mechanisms. Static quenching, resulting from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (DNA), is often indicative of a specific binding interaction.[8]
Experimental Protocol
Objective: To determine the binding and quenching constants of this compound with DNA.
Materials:
-
This compound (must be fluorescent)
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer
-
Quartz cuvettes for fluorescence
-
Spectrofluorometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions as described for UV-Visible spectroscopy.
-
Fluorescence Titration:
-
Place a solution of this compound at a fixed concentration (e.g., 15 µM) in a quartz cuvette.[2]
-
Record the initial fluorescence emission spectrum at a suitable excitation wavelength.
-
Add increasing concentrations of ctDNA to the solution.
-
After each addition, mix and equilibrate the solution.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the quenching constant (K_sv).
-
Calculate the binding constant (K_b) and the number of binding sites from the fluorescence quenching data.
-
Data Presentation
Table 2: Illustrative Fluorescence Quenching Data for Thiosemicarbazone-DNA Interaction
| Compound | Excitation λ (nm) | Emission λ (nm) | Quenching/Enhancement | Stern-Volmer Constant (K_sv) (M⁻¹) | Binding Constant (K_b) (M⁻¹) | Reference | |---|---|---|---|---|---| | Acridine-Thiosemicarbazone (3a) | 350-370 | 400-500 | Quenching | 1.25 x 10⁴ | 4.3 x 10⁵ |[2] | | Acridine-Thiosemicarbazone (3f) | 350-370 | 400-500 | Quenching | 2.18 x 10⁴ | 1.0 x 10⁶ |[2] | | Isatin-β-Thiosemicarbazone | - | - | Quenching | - | 1.03 x 10⁵ |[9] |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for detecting conformational changes in DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10] Changes in these bands upon the addition of a small molecule can indicate the binding mode. For instance, intercalation can cause significant changes in the CD spectrum of DNA.
Experimental Protocol
Objective: To investigate the conformational changes in DNA upon binding of this compound.
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer
-
CD-grade quartz cuvette
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of ctDNA in Tris-HCl buffer at a fixed concentration (e.g., 8.0 x 10⁻⁵ M).[10]
-
Prepare a stock solution of this compound.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the DNA solution alone in the range of 220-320 nm.[7]
-
Add increasing amounts of the compound to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum.
-
Interpret the spectral changes in terms of conformational alterations of the DNA helix.
-
Data Presentation
Table 3: Illustrative Circular Dichroism Data for Thiosemicarbazone-DNA Interaction
| Compound | DNA Conformation | Observed Changes in CD Spectra | Inferred Interaction Mode | Reference |
| Isatin-β-Thiosemicarbazone | B-DNA | Increase in molar ellipticity of the positive band | Intercalation | [10] |
| Polyaromatic Thiosemicarbazone (L1) | B-DNA | Moderate monotone decrease in the negative band and changes in the positive band | Non-intercalative, likely groove binding | [7] |
Viscosity Measurements
Viscosity is a sensitive indicator of the length of a DNA molecule. Classical intercalation, where a ligand inserts itself between the base pairs of DNA, causes a lengthening of the DNA helix and a consequent increase in the viscosity of the DNA solution.[5] In contrast, non-intercalative binding modes, such as groove binding, typically cause less significant or no change in viscosity.
Experimental Protocol
Objective: To determine the effect of this compound binding on the viscosity of a DNA solution.
Materials:
-
This compound
-
Calf Thymus DNA (ctDNA)
-
Tris-HCl buffer
-
Ubbelohde viscometer
-
Thermostatic water bath
Procedure:
-
Sample Preparation: Prepare solutions of ctDNA and the compound in Tris-HCl buffer.
-
Viscosity Measurement:
-
Maintain a constant temperature in the water bath (e.g., 25 ± 0.1 °C).[5]
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing concentrations of this compound to the DNA solution.
-
Measure the flow time of each solution after equilibration.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) where η and η₀ are the viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the compound to the concentration of DNA.
-
Data Presentation
Table 4: Illustrative Viscosity Data for Thiosemicarbazone-DNA Interaction
| Compound | Effect on Relative Viscosity | Inferred Binding Mode | Reference |
| 3′-azido-daunorubicin thiosemicarbazone | Steady increase | Intercalation | [5] |
| Isatin-β-thiosemicarbazone | Increase | Intercalation | [11] |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It can provide valuable insights into the binding mode and interactions at the atomic level.
Experimental Protocol
Objective: To predict the binding site and interactions of this compound with a DNA duplex.
Software and Tools:
-
Molecular modeling software (e.g., AutoDock, GOLD, Glide)
-
3D structure of this compound (can be built using software like ChemDraw or Avogadro)
-
3D structure of a B-DNA duplex (can be obtained from the Protein Data Bank, PDB)
Procedure:
-
Preparation of Ligand and Receptor:
-
Prepare the 3D structure of this compound and optimize its geometry.
-
Prepare the DNA structure by removing any water or other heteroatoms and adding hydrogen atoms.
-
-
Docking Simulation:
-
Define the binding site on the DNA (e.g., the entire molecule or specific grooves).
-
Run the docking simulation using the chosen software.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the DNA.
-
Data Presentation
Table 5: Illustrative Molecular Docking Data for Thiosemicarbazone-DNA Interaction
| Compound | Target DNA Sequence/Structure | Predicted Binding Site | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Indole-Thiosemicarbazone (PR05) | 1BNA (Minor Groove) | Minor Groove | -11.15 | - | [13] |
| Indole-Thiosemicarbazone (PR05) | 1Z3F (Intercalation) | Intercalation | -8.88 | - | [13] |
| Thiosemicarbazone-indole (ID 22) | Androgen Receptor (for context) | - | -8.8 | VAL, ALA, LYS, GLY, PRO, TRY, ARG, GLU, GLN | |
| Thiosemicarbazone derivatives | Topoisomerase II-DNA complex | - | High docking scores | DT9 (F) |
Visualizations
Caption: Overall workflow for investigating drug-DNA interactions.
Caption: Protocol for UV-Visible spectroscopic titration.
Caption: Potential binding modes of a small molecule with DNA.
References
- 1. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]
- 3. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic, Viscositic and Molecular Modeling Studies on the Interaction of 3′-Azido-Daunorubicin Thiosemicarbazone with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide, a key intermediate in the development of various bioactive compounds.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: The most common and direct method is the nucleophilic addition of hydrazine hydrate to adamantan-1-yl isothiocyanate.[4][5] The lone pair of electrons on one of the hydrazine's nitrogen atoms attacks the electrophilic carbon atom of the isothiocyanate group.
Q2: I am experiencing a significantly lower yield than reported in the literature. What are the most likely causes?
A2: Several factors can contribute to low yields. The most common issues include:
-
Purity of Reactants: The quality of adamantan-1-yl isothiocyanate and hydrazine hydrate is crucial. Impurities in the isothiocyanate or using a lower concentration of hydrazine hydrate without adjusting stoichiometry can impede the reaction.
-
Reaction Temperature: The reaction may be temperature-sensitive. While one method uses refluxing ethanol, suggesting heat is required, excessive temperatures could lead to decomposition or side reactions.[4] Another successful method uses controlled microwave irradiation.[1]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Ensure the reaction is allowed to proceed for the recommended duration (e.g., 1 hour at reflux or 30 minutes with microwave irradiation).[1][4]
-
Moisture: Although hydrazine hydrate is used as an aqueous solution, excess water in the reaction solvent (if using an organic solvent like ethanol or toluene) can potentially lead to side reactions with the isothiocyanate.
Q3: What are the potential side products, and how can I minimize their formation?
A3: A common byproduct in thiosemicarbazide synthesis is the formation of 1,4-disubstituted thiosemicarbazides or other condensation products.[6] This can occur if the stoichiometry is not carefully controlled. To minimize side products, ensure a slight excess of hydrazine hydrate is used relative to the adamantan-1-yl isothiocyanate to favor the formation of the desired monosubstituted product.
Q4: My final product is off-color (e.g., yellow or brown) after purification. What can I do?
A4: A persistent color after recrystallization often indicates the presence of minor, highly colored impurities. You can attempt to remove these by treating a hot solution of your crude product in the recrystallization solvent (e.g., ethanol) with a small amount of activated charcoal.[6] Heat the mixture for a short period, then filter it while hot to remove the charcoal before allowing the solution to cool and crystallize.
Q5: The melting point of my purified product is low and has a broad range. What does this suggest?
A5: A low and broad melting point is a strong indicator of impurities.[6] This suggests that the purification process, likely recrystallization, was not fully effective. To resolve this, you can perform another recrystallization, ensuring you follow best practices:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to promote the formation of pure, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Wash the filtered crystals with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.
Data Presentation: Synthesis Protocol Comparison
The following table summarizes different reported conditions for the synthesis of this compound, allowing for easy comparison of methodologies.
| Parameter | Method A | Method B |
| Starting Materials | Adamantan-1-yl isothiocyanate, Hydrazine hydrate | Adamantan-1-yl isothiocyanate, 80% Hydrazine hydrate solution |
| Solvent | Ethanol | Toluene |
| Temperature | Reflux | 100 °C (Microwave) |
| Time | 1 hour | 30 minutes |
| Reported Yield | 94%[4] | Not explicitly stated for the intermediate[1] |
| Reference | Al-Omar, M. A., et al. (2019)[4] | Pham, V. H., et al. (2020)[1] |
Experimental Protocols
High-Yield Synthesis via Conventional Heating (Method A)
This protocol is adapted from a procedure reporting a 94% yield.[4]
Materials:
-
Adamantan-1-yl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve adamantan-1-yl isothiocyanate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purify the crude solid by recrystallization from ethanol to obtain pure this compound.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for optimizing synthesis yield and purity.
References
- 1. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
troubleshooting solubility issues of 4-(1-adamantyl)-3-thiosemicarbazide in biological assays
This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 4-(1-adamantyl)-3-thiosemicarbazide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities.[1][2] Key properties are summarized in the table below. The bulky and lipophilic adamantyl group suggests that the compound has low solubility in aqueous solutions.[1]
Q2: How should I store this compound?
A2: To ensure stability and integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is stable under normal storage conditions. Avoid contact with strong oxidizing agents.
Q3: What is the recommended solvent for preparing a stock solution?
A3: Due to its expected low aqueous solubility, it is highly recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this class of compounds.[1][3] Ethanol may also be an option.
Q4: What precautions should I take when using DMSO in my biological assays?
A4: It is critical to keep the final concentration of DMSO in your assay as low as possible (typically ≤ 0.5%) to avoid solvent-induced artifacts. High concentrations of DMSO can affect cell viability, enzyme activity, and other biological parameters. Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of the solvent used for the compound.[1]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 52662-65-4 | [4][5][6] |
| Molecular Formula | C₁₁H₁₉N₃S | [4][5][6] |
| Molecular Weight | 225.35 g/mol | [4][5][7] |
| Melting Point | 196-197°C | [8][9] |
| Predicted XlogP | 1.9 | [10] |
| Aqueous Solubility | Predicted to be low | Inferred from structure |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [1][3] |
Troubleshooting Guide
Q1: My compound precipitated when I added it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue for poorly soluble compounds. Here are several steps to troubleshoot this problem:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility limit in the aqueous medium.
-
Check Your Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions. It can be beneficial to perform an intermediate dilution of the stock in a solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution into the assay medium.
-
Use a Co-solvent or Surfactant: For some assays, it may be possible to include a low concentration of a co-solvent (like ethanol) or a non-ionic surfactant (like Tween® 20 or Pluronic® F-68) in the final assay buffer to increase the compound's solubility.[11] However, you must validate that these additives do not interfere with your assay.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.[11]
Q2: I'm observing inconsistent or poorly reproducible results between experiments. Could this be a solubility issue?
A2: Yes, poor solubility is a frequent cause of poor reproducibility.[1] If the compound is not fully dissolved, the actual concentration in your assay will be inconsistent.
-
Visual Inspection: Before use, carefully inspect your diluted solutions for any signs of precipitation (cloudiness, particles). Centrifuge the solution and check for a pellet.
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from the frozen stock solution for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions.[1]
-
Vortexing: Ensure you vortex the stock solution thoroughly after thawing and vortex all subsequent dilutions to ensure homogeneity.
Q3: How can I determine the maximum soluble concentration of the compound in my specific experimental buffer?
A3: You can determine the kinetic solubility of the compound in your buffer using a simple visual or spectrophotometric method. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you establish the upper concentration limit for your experiments.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 225.35 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of the compound. For a 10 mM solution, you would weigh 2.25 mg of the compound.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 2.25 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
This protocol provides a method to estimate the maximum soluble concentration of the compound in your specific assay buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Your specific biological assay buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate or microcentrifuge tubes
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 500-700 nm (for turbidity)
Procedure:
-
Add 198 µL of your assay buffer to multiple wells of a 96-well plate.
-
Prepare serial dilutions of your 10 mM DMSO stock solution directly into the buffer. For example, add 2 µL of the 10 mM stock to the first well (final concentration 100 µM, 1% DMSO).
-
Perform serial 2-fold dilutions by transferring 100 µL from the first well to the next, and so on, across the plate.
-
Include a vehicle control well containing 198 µL of buffer and 2 µL of DMSO.
-
Seal the plate and incubate under the same conditions as your assay (e.g., 1 hour at 37°C).
-
After incubation, visually inspect each well for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more quantitative measure, read the absorbance of the plate at a wavelength between 500 and 700 nm. A sharp increase in absorbance indicates light scattering due to compound precipitation. The concentration just before this increase is the estimated kinetic solubility.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. This compound | 52662-65-4 [chemicalbook.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. This compound - CAS:52662-65-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound: [transworldchemicals.com]
- 9. 52662-65-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. PubChemLite - this compound (C11H19N3S) [pubchemlite.lcsb.uni.lu]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimization of reaction conditions for adamantyl thiosemicarbazone formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of adamantyl thiosemicarbazones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing adamantyl thiosemicarbazones?
The synthesis of adamantyl thiosemicarbazones is typically achieved through a condensation reaction between 4-(1-adamantyl)-3-thiosemicarbazide and a suitable aldehyde or ketone.[1][2][3] This reaction is often catalyzed by a weak acid, such as acetic acid, and carried out under reflux conditions.[2][3]
Q2: What are the key starting materials for this synthesis?
The primary starting materials are this compound and a variety of substituted aldehydes or ketones.[1][2] The choice of the aldehyde or ketone will determine the final substituent on the thiosemicarbazone molecule.
Q3: What are the typical reaction conditions?
Commonly employed reaction conditions involve using methanol or ethanol as the solvent, with a catalytic amount of glacial acetic acid.[2][3][4] The reaction mixture is typically heated to reflux for a period of 2 to 4 hours.[4][5]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[3][4] A common solvent system for TLC is a mixture of chloroform and acetone (e.g., 95:5 v/v).[1][2] The spots can be visualized under UV light at 254 nm.[1][3] The reaction is considered complete when the starting material, this compound, is no longer visible on the TLC plate.[3]
Q5: What are the common methods for purifying the final product?
The most common method for purifying adamantyl thiosemicarbazones is recrystallization.[4][5] Suitable solvents for recrystallization include methanol, ethanol, or a mixture of dichloromethane and methanol.[4] Column chromatography can also be employed for purification, especially when dealing with closely related impurities.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction using TLC and continue refluxing until the starting material is completely consumed.[3] - Optimize Temperature: Ensure the reaction is maintained at a consistent reflux temperature. Lower temperatures may slow down the reaction rate. |
| Suboptimal Catalyst Concentration | - Adjust Catalyst Amount: The amount of acetic acid catalyst can be critical. Typically, a few drops are sufficient.[4] Too much or too little can affect the reaction rate and yield. Experiment with slight variations in the catalyst amount. |
| Poor Solubility of Reactants | - Solvent Selection: While methanol and ethanol are common, for less soluble aldehydes or ketones, consider using a solvent with different polarity, such as 1-butanol.[4] Ensure the reactants are fully dissolved at the reaction temperature. |
| Side Reactions | - Control Temperature: Overheating can sometimes lead to decomposition or side reactions. Maintain a gentle reflux. - Purity of Starting Materials: Ensure the purity of the starting this compound and the aldehyde/ketone, as impurities can lead to unwanted side products. |
| Product Loss During Workup | - Careful Filtration and Washing: When filtering the product, wash the crystals with a minimal amount of cold solvent to avoid dissolving the product. - Optimize Recrystallization: Use a minimal amount of hot solvent for recrystallization to ensure maximum recovery upon cooling. |
Issue 2: Product Purity Issues (e.g., persistent impurities, discoloration)
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Improve Reaction Completion: See "Incomplete Reaction" under Issue 1. - Purification: Recrystallization is often effective at removing unreacted starting materials. If not, consider column chromatography. |
| Formation of Side Products | - Optimize Reaction Conditions: Varying the temperature or catalyst amount may minimize the formation of side products. - Alternative Purification: If recrystallization is ineffective, column chromatography with a suitable solvent gradient can separate the desired product from impurities. |
| Product Discoloration | - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool. - Solvent Purity: Ensure the solvents used for reaction and purification are of high purity, as impurities in the solvent can introduce color. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Various Adamantyl Thiosemicarbazones
| Aldehyde/Ketone Reactant | Product | Yield (%) | Reference |
| 2,4-Dimethoxybenzaldehyde | 3-[(2,4-Dimethoxybenzylidene)amino]tricyclo[3.3.1.13,7]decane-1-carbohydrazide | 96% | [6] |
| 4-Nitrobenzaldehyde | 4-(Adamantan-1-yl)-1-(4-nitrobenzylidene)-3-thiosemicarbazide | Not specified | [7] |
| 3,4-Dichlorobenzaldehyde | 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide | 78% | [7] |
| 2,6-Dichlorobenzaldehyde | 4-(Adamantan-1-yl)-1-(2,6-dichlorobenzylidene)-3-thiosemicarbazide | 75% | [7] |
| Various Benzaldehydes | Corresponding Thiosemicarbazones | 4-96% | [6] |
Experimental Protocols
General Protocol for the Synthesis of Adamantyl Thiosemicarbazones
This protocol is a generalized procedure based on common methodologies reported in the literature.[2][3][4]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Methanol (or Ethanol)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.0 mmol of this compound in 20 mL of methanol.
-
To this solution, add 1.1 mmol of the desired aldehyde or ketone.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC using a chloroform:acetone (95:5) mobile phase. The reaction is typically complete within 2-4 hours, once the this compound spot is no longer visible.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
If no precipitate forms, the solvent can be partially or fully removed under reduced pressure to induce crystallization.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Visualizations
Caption: Experimental workflow for adamantyl thiosemicarbazone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 7. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of 4-(1-adamantyl)-3-thiosemicarbazide derivatives
Welcome to the technical support center for the purification of 4-(1-adamantyl)-3-thiosemicarbazide derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these complex molecules. The bulky and lipophilic nature of the adamantyl group presents unique purification hurdles, which are addressed in the troubleshooting guides and frequently asked questions below.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is proving difficult to dissolve. What are the recommended solvents?
A1: Due to the high lipophilicity of the adamantane moiety, these derivatives generally exhibit poor solubility in polar solvents like water, but are more soluble in nonpolar organic solvents.[1] For purification purposes such as recrystallization, ethanol or a mixture of ethanol and chloroform has been successfully used.[2] When selecting a solvent for column chromatography, a common mobile phase is a mixture of chloroform and acetone.[3]
Q2: I am running a TLC to monitor my reaction, but the product spot is not visible under UV light. How can I visualize it?
A2: Many adamantane derivatives do not absorb UV light, making them invisible on a TLC plate under a standard UV lamp. In such cases, chemical staining is required for visualization. A potassium permanganate (KMnO₄) stain is a widely used and effective option, as it reacts with most organic compounds to produce yellow or brown spots against a purple background. Another effective and straightforward method is using an iodine chamber.[1]
Q3: What are the typical impurities I should expect in the synthesis of this compound and its derivatives?
A3: Common impurities can originate from starting materials or side reactions. In the synthesis of the parent this compound from 1-adamantyl isothiocyanate and hydrazine hydrate, unreacted starting materials can be a source of impurity. For derivatives synthesized from this parent compound and various aldehydes or ketones, the presence of unreacted starting materials is also a common issue.[2]
Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can try a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.[4]
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| The solution is not sufficiently saturated. | Reduce the amount of solvent used initially. Ensure the compound is fully dissolved at the solvent's boiling point to create a saturated solution upon cooling. | |
| Nucleation has not occurred. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. | |
| Product is Contaminated with Impurities | Impurities have similar solubility and co-precipitate. | Try a different recrystallization solvent or a solvent mixture to alter the solubility of the impurities relative to the product. A second recrystallization may be necessary. |
| The cooling process was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. | |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound. | Use a solvent with a lower boiling point. Employ a mixed-solvent system as described in the FAQs. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The solvent system (eluent) is not optimal. | Use Thin Layer Chromatography (TLC) to screen different solvent systems and gradients to find the optimal mobile phase for separation. For these lipophilic compounds, a gradient from a nonpolar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate or a chloroform/acetone mixture) may be effective. |
| The column is overloaded with the sample. | Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. | |
| Product is Not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For adamantane derivatives, a small addition of a more polar solvent like methanol to the eluent can help. |
| Streaking or Tailing of Spots on TLC/Column | The compound may be slightly acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. |
Quantitative Data Summary
The following table summarizes typical yields and melting points for this compound and some of its derivatives, as reported in the literature.
| Compound | Recrystallization Solvent | Yield (%) | Melting Point (°C) | Reference |
| This compound | Ethanol | 94 | - | [2] |
| 4-(Adamantan-1-yl)-1-(4-nitrobenzylidene)-3-thiosemicarbazide | Ethanol/Chloroform | 85 | 153-155 | [2] |
| 4-(Adamantan-1-yl)-1-(3,4-dichlorobenzylidene)-3-thiosemicarbazide | Ethanol/Chloroform | 78 | 226-228 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the literature and describes the synthesis of the core scaffold.[2]
Materials:
-
1-Adamantyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 1-adamantyl isothiocyanate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for one hour.
-
After cooling, the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield this compound.
General Procedure for the Synthesis of 4-(1-Adamantyl)-3-thiosemicarbazone Derivatives
This protocol is a general method for the synthesis of derivatives from the parent thiosemicarbazide.[2][3]
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a time determined by TLC monitoring until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refining Cytotoxicity Screening Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their cytotoxicity screening experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cytotoxicity assays, providing potential causes and solutions.
Issue 1: High Variability Between Replicate Wells
-
Question: My replicate wells show significantly different readings. What could be the cause?
-
Answer: High variability is a common problem that can often be traced back to procedural inconsistencies. Here are the primary causes and their solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Uneven Cell Seeding | 1. Ensure the cell suspension is homogenous by gently swirling the flask or tube before and during plating.[1] 2. For viscous cell suspensions, consider using reverse pipetting techniques. | Reduced well-to-well variability in the number of cells and, consequently, the assay signal. |
| "Edge Effect" | 1. To minimize evaporation, fill the peripheral wells of the microplate with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your data analysis.[1] 2. Ensure the incubator is properly humidified. | More consistent results across the plate by minimizing evaporation from the experimental wells.[2][3] |
| Pipetting Errors | 1. Regularly calibrate your pipettes to ensure accuracy.[1] 2. Use a consistent pipetting technique for all wells. | Increased precision and reproducibility of results.[1] |
| Air Bubbles | 1. Be careful not to introduce air bubbles when dispensing liquids into the wells. 2. If bubbles are present, they can be carefully removed with a sterile syringe needle.[4] | Prevents interference with optical readings. |
Issue 2: Inconsistent Results with MTT Assays
-
Question: My MTT assay results are not reproducible between experiments. What are some common pitfalls specific to this assay?
-
Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used but has several potential sources of error that can lead to inconsistent results.[1]
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Solubilization of Formazan Crystals | 1. Ensure the volume of the solubilization solution (e.g., DMSO) is sufficient.[5] 2. Mix thoroughly by gentle shaking or pipetting up and down until all crystals are dissolved.[6] | Accurate absorbance readings that reflect the true metabolic activity of the cells. |
| Interference from Test Compounds | 1. Some compounds can chemically reduce the MTT reagent or interact with the formazan product, leading to false positives or negatives.[5][7] 2. Run a control plate without cells to test for direct compound interference with the assay reagents.[7] | Elimination of skewed data caused by compound-specific interactions with the assay chemistry. |
| MTT Reagent Toxicity | 1. The MTT reagent itself can be toxic to cells, especially with prolonged incubation.[7][8] 2. Optimize the incubation time to be as short as possible while still allowing for sufficient formazan formation (typically 1-4 hours).[9] | More accurate assessment of cell viability by minimizing assay-induced cytotoxicity. |
| Variability in Cell Metabolism | 1. The rate of MTT reduction can be influenced by the metabolic state of the cells, which can change with culture conditions like pH and glucose concentration.[7] 2. Ensure that cells are in the logarithmic growth phase and that culture conditions are consistent across all experiments.[5][6] | Increased reproducibility by ensuring a consistent metabolic state of the cells being assayed. |
Issue 3: Apoptosis Assays Yielding Unexpected Results
-
Question: I'm using an Annexin V-based flow cytometry assay for apoptosis, but the results are confusing. What could be going wrong?
-
Answer: Annexin V assays are sensitive and can be affected by several factors. Here are some common issues and how to troubleshoot them:
| Potential Cause | Recommended Solution | Expected Outcome |
| Interference from Trypsin with EDTA | 1. Annexin V binding to phosphatidylserine is dependent on Ca²⁺. EDTA chelates Ca²⁺, which will interfere with the assay.[10] 2. Use a gentle, EDTA-free cell dissociation reagent like Accutase.[10] | Accurate detection of apoptosis without interference from the cell detachment process. |
| Spontaneous Apoptosis | 1. Over-confluent or starved cells may undergo spontaneous apoptosis.[10] 2. Ensure cells are seeded at an optimal density and have sufficient nutrients. | Reduced background apoptosis, leading to a clearer distinction between treated and untreated groups. |
| Fluorescence Overlap | 1. If your cells express fluorescent proteins (e.g., GFP), their emission spectra may overlap with the fluorophore on the Annexin V conjugate (e.g., FITC).[10] 2. Choose an Annexin V conjugate with a non-overlapping fluorophore (e.g., PE, APC, or Alexa Fluor 647).[10] | Clear and unambiguous detection of the apoptotic signal. |
| Loss of Apoptotic Cells | 1. Apoptotic cells can detach and be lost during washing steps. 2. Always collect the supernatant and include it in your analysis to account for detached apoptotic cells.[10] | A more accurate quantification of the total apoptotic cell population. |
Frequently Asked Questions (FAQs)
Cell Culture and Plating
-
Q1: How do I determine the optimal cell seeding density?
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A1: The optimal seeding density depends on the cell line's growth rate and the assay duration.[11] It is crucial to perform a preliminary experiment to determine the ideal density for your specific conditions.[11] A general starting point for a 96-well plate is between 1,000 and 100,000 cells per well.[5][11] For many adherent cancer cell lines, a density of 500 to 1500 cells per well for a 48-hour experiment may be optimal.[12] The goal is to have cells in the exponential growth phase at the time of the assay.[1]
-
-
Q2: How can I minimize the "edge effect" in my 96-well plates?
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A2: The "edge effect" is caused by increased evaporation in the outer wells of a plate.[1][2] To mitigate this, you can fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental data analysis.[1] Ensuring proper humidification of the incubator also helps.[1] Some studies suggest that pre-incubating newly seeded plates at room temperature before placing them in a 37°C CO2 incubator can lead to a more even distribution of cells and reduce the edge effect.[13]
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Assay Selection and Execution
-
Q3: What is the difference between cytotoxicity and cytostatic effects, and how can I distinguish them?
-
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. Monitoring the total number of viable cells over the course of the experiment can help distinguish between these two effects.[14] If the cell number in the treated wells decreases over time compared to the initial seeding density, it indicates a cytotoxic effect. If the cell number remains constant while the untreated control cells proliferate, it suggests a cytostatic effect.
-
-
Q4: How long should I incubate my cells with the test compound?
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A4: The optimal incubation time depends on the compound's mechanism of action and the cell line's doubling time.[15] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate duration.[15] Longer incubation times may result in lower IC50 values as the compound has more time to exert its effects.[15]
-
-
Q5: My test compound is colored. Will this interfere with colorimetric assays like MTT?
-
A5: Yes, colored compounds can interfere with absorbance readings in colorimetric assays.[5] To account for this, you should include a control plate with the compound in the medium but without cells. The absorbance from these wells can be subtracted from your experimental values.
-
Data Analysis and Interpretation
-
Q6: What are the essential controls to include in a cytotoxicity assay?
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A6: You should always include:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[15]
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Positive Control: Cells treated with a known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Medium without cells to measure background absorbance.[16]
-
-
-
Q7: How should I analyze and present my cytotoxicity data?
-
A7: Cytotoxicity data is typically presented as a dose-response curve, plotting the percentage of cell viability against the log of the compound concentration.[6] From this curve, you can calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability. For statistical analysis, when comparing multiple concentrations, it is more appropriate to use ANOVA with a post-hoc test rather than multiple t-tests to avoid an increased probability of Type I errors.[17]
-
Experimental Protocols
1. MTT Assay Protocol
This protocol provides a general guideline for performing an MTT assay to measure cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic (typically <0.5%).[15] Remove the old medium from the wells and add the medium containing the test compound. Include appropriate controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.
2. LDH Release Assay Protocol
This protocol outlines the steps for an LDH (lactate dehydrogenase) assay to measure cytotoxicity based on membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate. For suspension cells, you may need to centrifuge the plate to pellet the cells before collecting the supernatant.[16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix.[18] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well as per the kit's protocol.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16]
-
Maximum LDH Release Control: To determine the maximum LDH release, add a lysis buffer to control wells 30-45 minutes before collecting the supernatant.[16]
3. Annexin V Apoptosis Assay Protocol (Flow Cytometry)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use an EDTA-free dissociation reagent. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Is Your MTT Assay the Right Choice? [promega.sg]
- 8. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. neuroprobe.com [neuroprobe.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. reddit.com [reddit.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
strategies to reduce side product formation in thiosemicarbazide reactions
Welcome to the technical support center for thiosemicarbazide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in thiosemicarbazide reactions?
The most frequently encountered side products in reactions involving thiosemicarbazide are isomers resulting from competitive cyclization pathways. Specifically, in the synthesis of 1,2,4-triazoles, the formation of 1,3,4-thiadiazoles is a common issue, and vice versa.[1] Other potential side products can arise from incomplete reactions, degradation of starting materials or products, and secondary reactions of the desired product.
Q2: How does pH influence the outcome of cyclization reactions?
The pH of the reaction medium is a critical factor in determining the product of thiosemicarbazide cyclization.
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Alkaline Conditions (e.g., NaOH, KOH): These conditions favor the formation of 1,2,4-triazole derivatives. The basic medium facilitates the necessary tautomerization and intramolecular nucleophilic attack to form the triazole ring.[1][2]
-
Acidic Conditions (e.g., H₂SO₄, POCl₃, HCl): Acidic environments promote the formation of 1,3,4-thiadiazole derivatives through dehydration and cyclization.[3][4]
Q3: My thiosemicarbazone synthesis is low-yielding. What are the possible reasons?
Low yields in thiosemicarbazone synthesis can be attributed to several factors:
-
Incomplete Reaction: The condensation reaction between thiosemicarbazide and an aldehyde or ketone may not have gone to completion.
-
Starting Material Purity: Impurities in the thiosemicarbazide or the carbonyl compound can interfere with the reaction.
-
Suboptimal Catalyst: While often catalyzed by a small amount of acid (like glacial acetic acid), the type and concentration of the catalyst can impact the reaction rate and yield.
-
Side Reactions: The formation of unidentified side products can consume starting materials.
-
Product Precipitation: If the product is highly soluble in the reaction solvent, it may not precipitate effectively, leading to losses during workup.
Q4: I am observing an unexpected peak in my NMR spectrum. How can I identify the side product?
Identifying unknown side products requires a combination of spectroscopic and analytical techniques.
-
NMR Spectroscopy: Compare the spectrum of your product mixture with known spectra of potential side products. For instance, in the case of triazole vs. thiadiazole isomers, the chemical shifts of the ring protons and carbons will be distinct. The N-H and S-H protons of 1,2,4-triazoles typically resonate at a much lower field (13–14 ppm) compared to the amino group protons of 1,3,4-thiadiazoles, which appear in the aromatic region.[1]
-
Mass Spectrometry: High-resolution mass spectrometry can provide the exact mass of the side product, allowing you to deduce its molecular formula and propose possible structures.[5][6][7][8]
-
Chromatography: Techniques like TLC and HPLC can help separate the side product for individual characterization.
Troubleshooting Guides
Issue 1: Formation of 1,3,4-Thiadiazole instead of the desired 1,2,4-Triazole
Symptoms:
-
The major product isolated has different spectroscopic characteristics (NMR, IR) than the expected 1,2,4-triazole.
-
Elemental analysis does not match the expected values for the triazole.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Incorrect pH | The reaction medium is acidic or not sufficiently basic, favoring the thiadiazole cyclization pathway. | Ensure the reaction is carried out under basic conditions. Use a base such as sodium hydroxide or potassium hydroxide.[1][2] Monitor the pH of the reaction mixture. |
| Inefficient Cyclization | The cyclizing agent is not effective for triazole formation. | For the synthesis of 1,2,4-triazoles, a common and effective method is heating the intermediate acylthiosemicarbazide in an aqueous solution of a base like 2% NaOH.[9] |
| High Temperature | In some cases, excessive heat can lead to the formation of the thermodynamically more stable thiadiazole isomer. | Optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding. |
Issue 2: Low Yield and Purity in Thiosemicarbazone Synthesis
Symptoms:
-
Low isolated yield of the thiosemicarbazone product.
-
The presence of multiple spots on a TLC plate of the crude product.
-
The product is an oil instead of a solid.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction has not reached equilibrium or has stalled. | Increase the reaction time. Monitor the reaction progress by TLC. Consider a moderate increase in temperature. |
| Suboptimal Catalyst | The acid catalyst is either absent, in the wrong concentration, or inappropriate for the substrate. | Add a catalytic amount of glacial acetic acid to the reaction mixture.[10] |
| Impure Starting Materials | Impurities in the thiosemicarbazide or carbonyl compound are leading to side reactions. | Purify the starting materials before the reaction. Recrystallization is a common method for solid starting materials. |
| Product Solubility | The desired product is soluble in the reaction solvent, making isolation difficult. | After the reaction is complete, try to precipitate the product by adding a non-polar co-solvent or by cooling the reaction mixture in an ice bath. |
| Hydrolysis | If water is present, the thiosemicarbazone can hydrolyze back to the starting materials. | Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Selective Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
This two-step protocol is designed to minimize the formation of the 1,3,4-thiadiazole side product.[1]
Step 1: Acylation of Thiosemicarbazide
-
In a hydrothermal reaction vessel, thoroughly mix the carboxylic acid (1 equivalent) and the thiosemicarbazide (1 equivalent).
-
Add chloroform and a polyphosphate ester (PPE) solution.
-
Seal the vessel and heat at 90 °C. The reaction progress can be monitored by the precipitation of the acylation product.
-
After cooling, collect the precipitate by filtration.
Step 2: Cyclodehydration to the 1,2,4-Triazole
-
Suspend the acylation product from Step 1 in water.
-
Add a 2 M aqueous solution of potassium hydroxide (KOH) to adjust the pH to 9-10.
-
Stir the mixture at 70-80 °C for 1-2 hours.
-
Cool the reaction mixture and acidify with a dilute HCl solution to a pH of ~6 to precipitate the 1,2,4-triazole-3-thiol.
-
Filter the precipitate, wash with water and methanol, and dry.
Protocol 2: General Procedure for Thiosemicarbazone Synthesis
This protocol is a general method for the synthesis of thiosemicarbazones from aldehydes or ketones.[11]
-
Dissolve the substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round-bottom flask with magnetic stirring.
-
Add a solution of the corresponding aldehyde or ketone (1.0 mmol) in methanol to the flask at room temperature.
-
Add a catalytic amount (a few drops) of glacial acetic acid.
-
Stir the mixture at room temperature for 24 hours or reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion of the reaction, the precipitated product is collected by filtration, washed with cold methanol (20 mL), and dried at room temperature.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DCM and methanol.[10]
Visualizations
Logical Relationship: pH Control in Cyclization
Caption: pH control is crucial for selective synthesis.
Experimental Workflow: Thiosemicarbazone Synthesis and Purification
Caption: A typical workflow for synthesizing thiosemicarbazones.
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 4-(1-adamantyl)-3-thiosemicarbazide for long-term storage
This technical support center provides guidance on enhancing the stability and ensuring the proper long-term storage of 4-(1-adamantyl)-3-thiosemicarbazide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific stability and handling issues you may encounter with this compound.
| Issue | Potential Cause(s) | Recommended Actions |
| Discoloration of Solid Compound (e.g., yellowing) | 1. Oxidation: Exposure to air and/or light can lead to oxidative degradation. The sulfur atom in the thiosemicarbazide moiety is susceptible to oxidation. 2. Photodegradation: UV or visible light can induce degradation over time. | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Light Protection: Keep the storage container wrapped in aluminum foil or use an amber vial to protect from light. 3. Repurification: If discoloration is significant, consider recrystallization to purify the compound before use. |
| Precipitation or Cloudiness in Solution | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation: Degradation products may be less soluble than the parent compound, leading to precipitation. 3. Hydrolysis: In protic or aqueous solvents, the thiosemicarbazide group may be susceptible to hydrolysis. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for long-term storage. Aprotic, dry solvents are generally preferred. Consider performing a solubility test before preparing stock solutions. 2. Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of degradation in solution. 3. Filtration: If precipitation is observed, filter the solution through a 0.22 µm syringe filter before use to remove any insoluble matter. |
| Inconsistent Experimental Results or Loss of Activity | 1. Compound Degradation: The compound may have degraded due to improper storage or handling, leading to a lower effective concentration. 2. Contamination: The sample may have been contaminated with moisture or other reactive species. | 1. Verify Purity: Check the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use. 2. Proper Handling: Always handle the compound in a controlled environment (e.g., glove box or under a stream of inert gas) to minimize exposure to air and moisture.[1] 3. Use Fresh Stock: Use a freshly opened container or a recently purified batch of the compound for critical experiments. |
| Changes in Physical Form (e.g., clumping) | 1. Hygroscopicity: The compound may be hygroscopic and absorb moisture from the atmosphere. | 1. Dry Storage: Store the compound in a desiccator with a suitable desiccant (e.g., silica gel or Drierite®).[1] 2. Inert Gas Blanket: For long-term storage, seal the container under an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] Recommended conditions are:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.
-
Light: In an amber glass vial or a container wrapped with aluminum foil.
-
Moisture: In a desiccator to protect from moisture.[1]
Q2: Which solvents are recommended for preparing stock solutions, and what is their stability in solution?
A2: Aprotic, anhydrous solvents such as DMSO or DMF are generally recommended for preparing stock solutions. The stability of thiosemicarbazide derivatives in solution can vary.[2][3][4] It is best practice to prepare solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C or -80°C under an inert atmosphere and use within a short period. Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to pH?
A3: Yes, thiosemicarbazides can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] It is advisable to avoid exposing the compound to extreme pH values for prolonged periods. If working in aqueous buffers, prepare the solutions immediately before use.
Q4: How can I check the purity and integrity of my compound after long-term storage?
A4: The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.[2][3][4] Comparing the chromatogram of the stored sample to a reference standard will reveal any degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the mass of any impurities.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6][7] This protocol outlines typical stress conditions for evaluating the stability of this compound.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions as outlined in ICH guidelines.[5][6]
| Stress Condition | Methodology | Analysis |
| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl and heat at 60-80°C for 2-8 hours. | Neutralize the sample before injection into the HPLC system. |
| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-8 hours. | Neutralize the sample before injection into the HPLC system. |
| Oxidative Degradation | Treat the stock solution with 3-30% H₂O₂ at room temperature for 24 hours. | Analyze the sample directly by HPLC. |
| Thermal Degradation | Heat the solid compound in an oven at a temperature above that used for accelerated stability testing (e.g., 80°C) for 24-48 hours.[2][3][4] | Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis. |
| Photostability | Expose the solid compound and its solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines. | Dissolve the solid or dilute the solution for HPLC analysis. |
-
Analytical Method: Use a validated stability-indicating HPLC method, typically with a C18 column and a gradient elution of a buffered mobile phase and an organic solvent (e.g., acetonitrile or methanol).[2][3][4] Monitor the eluent with a PDA detector to identify and quantify the parent compound and any degradation products.
Visualizations
Logical and Experimental Workflows
Caption: A decision tree for troubleshooting stability issues.
Caption: Workflow for a forced degradation stability study.
Caption: Potential hydrolytic degradation of the thiosemicarbazide.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Investigation on the Stability of New Biologically Active Thiosemicarbazone- Derived Compounds by a Validated HPLC-PDA … [ouci.dntb.gov.ua]
- 3. Investigation on the Stability of New Biologically Active Thiosem...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. biomedres.us [biomedres.us]
method refinement for scaling up the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly during scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the nucleophilic addition of hydrazine to 1-adamantyl isothiocyanate. This two-step process begins with the synthesis of the isothiocyanate precursor from 1-aminoadamantane.
Q2: Which method is recommended for preparing the 1-adamantyl isothiocyanate precursor?
While traditional methods exist using hazardous reagents like thiophosgene or carbon disulfide, a more modern and efficient approach involves the reaction of 1-aminoadamantane with phenyl isothiocyanate. This method is generally safer and can provide high yields of the desired isothiocyanate.
Q3: What are the critical parameters to control during the reaction of 1-adamantyl isothiocyanate with hydrazine?
Key parameters include reaction temperature, solvent, and the rate of addition of the isothiocyanate. The reaction is typically exothermic, and controlling the temperature is crucial to prevent side reactions. The use of a suitable solvent, such as propanol, allows for the precipitation of the product, which facilitates its isolation.
Troubleshooting Guide
Problem 1: Low yield of 1-adamantyl isothiocyanate precursor.
| Possible Cause | Suggested Solution |
| Inefficient Reagents | Traditional methods using reagents like carbon disulfide and NaOH can be less efficient and require harsh conditions. Consider using the more modern approach with phenyl isothiocyanate in a high-boiling solvent like toluene for improved yields. |
| Suboptimal Reaction Conditions | Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. For the phenyl isothiocyanate method, refluxing in toluene at 110°C for 3 hours has been reported to give good yields. |
| Product Loss During Workup | 1-adamantyl isothiocyanate is a solid. Ensure complete precipitation and careful filtration during recrystallization from a suitable solvent like ethanol to minimize loss. |
| Side Reactions | The reaction of adamantyl amines with phenyl isothiocyanate can sometimes lead to a mixture of products. Careful monitoring of the reaction by TLC can help in optimizing the conditions to favor the formation of the desired isothiocyanate. |
Problem 2: Low yield or no product in the final synthesis of this compound.
| Possible Cause | Suggested Solution |
| Inactive Hydrazine | Hydrazine hydrate can degrade over time. Use fresh, high-quality hydrazine hydrate for the reaction. |
| Poor Solubility of Reactants | Ensure that the 1-adamantyl isothiocyanate is adequately dissolved or suspended in the chosen solvent before the addition of hydrazine. |
| Suboptimal Reaction Conditions | The reaction of isothiocyanates with hydrazine can be sensitive to conditions. One successful method involves the dropwise addition of the isothiocyanate to a stirring solution of hydrazine hydrate in propanol. The product often precipitates out of the solution upon formation. |
| Incorrect Stoichiometry | Use a slight excess of hydrazine hydrate to ensure complete conversion of the isothiocyanate. |
| Product Solubility | The desired product, this compound, is a solid. If the reaction solvent is one in which the product is soluble, it may not precipitate, making isolation more challenging. Consider using a solvent like propanol where the product has limited solubility at room temperature. |
Problem 3: Formation of impurities in the final product.
| Possible Cause | Suggested Solution |
| Unreacted Starting Material | The final product may be contaminated with unreacted 1-adamantyl isothiocyanate. Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or use a slight excess of hydrazine. |
| Side Reactions of Hydrazine | Hydrazine can potentially react with itself or other species. Adding the isothiocyanate solution slowly to the hydrazine solution can help to minimize these side reactions. |
| Cyclization or Degradation Products | Thiosemicarbazides can be precursors to various heterocyclic compounds, especially under harsh conditions (e.g., strong acids or bases). Maintain neutral to slightly basic conditions and moderate temperatures during the synthesis and workup. |
| Impure 1-Adamantyl Isothiocyanate | The purity of the final product is dependent on the purity of the starting materials. Ensure the 1-adamantyl isothiocyanate is of high purity before proceeding to the final step. Recrystallization is an effective purification method. |
Experimental Protocols
Synthesis of 1-Adamantyl Isothiocyanate
This protocol is adapted from a method utilizing phenyl isothiocyanate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.57 g (0.07 mol) of 1-aminoadamantane in 150 mL of toluene.
-
Reagent Addition: To the stirred solution, add 7.84 g (0.058 mol) of phenyl isothiocyanate.
-
Reaction: Heat the mixture to 110°C and maintain reflux for 3 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: Recrystallize the solid residue from ethanol to yield 1-adamantyl isothiocyanate.
Table 1: Quantitative Data for 1-Adamantyl Isothiocyanate Synthesis
| Parameter | Value | Reference |
| Yield | 80% | |
| Melting Point | 167-169°C |
Synthesis of this compound
This protocol is based on general procedures for the synthesis of thiosemicarbazides from isothiocyanates.
-
Reaction Setup: In a round-bottom flask, prepare a solution of 1 mmol of hydrazine hydrate in an appropriate solvent such as propanol.
-
Reagent Addition: While stirring the hydrazine solution, add 1 mmol of 1-adamantyl isothiocyanate dropwise. An ice bath may be used to control the temperature for some isothiocyanate derivatives.
-
Reaction: Continue stirring for approximately 30 minutes. The formation of a white precipitate should be observed.
-
Isolation: Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Purification: The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis refinement.
Technical Support Center: Addressing Assay Interference from the Adamantyl Moiety
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address assay interference stemming from the adamantyl moiety in your experimental compounds. The unique physicochemical properties of the adamantyl group, prized for enhancing drug-like characteristics, can also present challenges in various assay formats. This guide will help you identify, understand, and mitigate these potential artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is the adamantyl moiety a concern for assay interference?
A1: The adamantyl group is a bulky, rigid, and highly lipophilic cage-like structure.[1][2] While these features can improve a compound's pharmacokinetic profile, they also contribute to several potential assay interferences:
-
Low Aqueous Solubility: The nonpolar nature of adamantane leads to poor solubility in aqueous buffers, which can cause compound precipitation and inaccurate concentration measurements.[3]
-
Promiscuous Inhibition: The high lipophilicity can lead to non-specific binding to proteins and other biological macromolecules, resulting in "promiscuous" inhibition of multiple targets.[1]
-
Aggregation: Adamantyl-containing compounds can self-associate to form colloidal aggregates in solution, which can sequester and non-specifically inhibit enzymes, leading to false-positive results.[4]
-
Off-Target Effects: The unique shape and lipophilicity can lead to unexpected interactions with various cellular components and signaling pathways, causing off-target effects in cell-based assays.[5]
Q2: What are the common signs of assay interference from my adamantyl-containing compound?
A2: Several observations can suggest that your adamantyl compound is interfering with the assay:
-
Irreproducible results or high variability between replicate wells.
-
Steep dose-response curves with Hill slopes significantly different from 1.0.
-
Activity is sensitive to assay conditions , such as buffer composition, pH, or the presence of detergents.
-
Unexpected phenotypic changes or toxicity in cell-based assays that do not align with the compound's intended target.[5]
-
Discrepancies between different assay formats (e.g., biochemical vs. cell-based assays).
Q3: How can I proactively minimize interference from adamantyl compounds in my assays?
A3: Careful assay design and compound handling can help prevent interference:
-
Optimize Solubility: Ensure your compound is fully solubilized in the assay buffer. This may involve using co-solvents (like DMSO), adjusting pH for ionizable compounds, or employing solubility enhancers like cyclodextrins.[3]
-
Include Detergents: For biochemical assays, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help prevent compound aggregation.[6]
-
Control Compound Concentration: Whenever feasible, use the lowest effective concentration of your test compound to minimize solubility and aggregation issues.
-
Purity and Characterization: Always confirm the purity and identity of your adamantyl-containing compounds, as impurities can also lead to assay artifacts.
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
Observation: Your adamantyl-containing compound shows potent, non-specific inhibition in a biochemical assay. The dose-response curve may be unusually steep.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected compound aggregation.
Mitigation Strategies:
-
Detergent Addition: Re-run the assay with a non-ionic detergent like Triton X-100 or Tween-20. A significant rightward shift in the IC50 value strongly suggests aggregation-based inhibition.[6]
-
Compound Concentration: Test the compound at lower concentrations.
-
Assay Buffer Optimization: Modify the buffer composition (e.g., ionic strength) to disfavor aggregation.
Issue 2: Poor Solubility in Aqueous Buffers
Observation: You observe precipitation of your adamantyl compound in the assay plate, or you obtain inconsistent results.
Troubleshooting Workflow:
Caption: Strategies for improving the solubility of adamantyl compounds.
Mitigation Strategies:
-
Co-solvents: Carefully titrate the amount of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final assay buffer. Be mindful that high concentrations of organic solvents can affect enzyme activity or cell health.[3]
-
pH Adjustment: For adamantyl compounds with ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of the buffer to form a salt can significantly improve solubility.[3]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate lipophilic molecules like adamantane, thereby increasing their apparent solubility in water.
Issue 3: Interference in Fluorescence-Based Assays
Observation: You observe a decrease or increase in fluorescence signal that is independent of the biological target's activity.
Troubleshooting Workflow:
Caption: Identifying autofluorescence and quenching in fluorescence assays.
Mitigation Strategies:
-
Autofluorescence: If your compound is autofluorescent at the assay's excitation and emission wavelengths, consider using a red-shifted fluorophore with excitation and emission wavelengths outside the compound's fluorescence spectrum.
-
Fluorescence Quenching: If your compound is quenching the fluorescence signal, you may need to use a different fluorophore or a different assay technology (e.g., luminescence or absorbance-based).[7]
-
Control Experiments: Always run control experiments with the compound in the absence of the biological target to measure its intrinsic fluorescence or quenching properties.
Data Presentation
Table 1: Troubleshooting Summary for Adamantyl Moiety Interference
| Observed Issue | Potential Cause | Recommended First Action | Follow-up Experiments | Mitigation Strategy |
| Non-specific, potent inhibition in biochemical assays | Compound Aggregation | Re-run assay with 0.01% Triton X-100 | Dynamic Light Scattering (DLS) | Include detergent in assay buffer; lower compound concentration. |
| Compound precipitation in aqueous buffer | Poor Solubility | Determine solubility in assay buffer | Test co-solvents (e.g., DMSO titration) | Optimize buffer with co-solvents, pH adjustment, or cyclodextrins. |
| False positives in fluorescence assays | Autofluorescence | Measure compound fluorescence alone | Use a different fluorophore with shifted spectra | Switch to a red-shifted dye or a non-fluorescence-based assay. |
| Decreased signal in fluorescence assays | Fluorescence Quenching | Perform a quenching control assay | Test alternative fluorophores | Use a less susceptible fluorophore or a different detection method. |
| Unexpected toxicity in cell-based assays | Off-Target Effects | Run orthogonal cytotoxicity assay (e.g., LDH release) | Target deconvolution studies (e.g., proteomics) | Modify compound structure to reduce off-target activity. |
Experimental Protocols
Protocol 1: Detergent Titration for Identifying Aggregation-Based Inhibition
Objective: To determine if the inhibitory activity of an adamantyl-containing compound is dependent on aggregation.
Materials:
-
Adamantyl-containing test compound
-
Assay buffer
-
Non-ionic detergent (e.g., Triton X-100)
-
All other reagents for the specific biochemical assay
Procedure:
-
Prepare a stock solution of the non-ionic detergent (e.g., 1% Triton X-100) in the assay buffer.
-
Set up a series of assay buffers containing varying final concentrations of the detergent (e.g., 0%, 0.001%, 0.01%, 0.1%).
-
Prepare serial dilutions of the adamantyl-containing compound in each of the detergent-containing buffers.
-
Perform the biochemical assay according to the standard protocol for each detergent concentration.
-
Generate dose-response curves and calculate the IC50 value for the compound at each detergent concentration.
Interpretation: A significant increase (rightward shift) in the IC50 value with increasing detergent concentration indicates that the compound's inhibitory activity is, at least in part, due to aggregation.
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Compound Aggregates
Objective: To directly detect the presence of colloidal aggregates of an adamantyl-containing compound in solution.
Materials:
-
Adamantyl-containing test compound
-
Assay buffer
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare a series of concentrations of the adamantyl-containing compound in the assay buffer, spanning the concentration range used in the primary assay.
-
Filter all solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and other contaminants.
-
Equilibrate the DLS instrument to the assay temperature.
-
Measure the particle size distribution for each compound concentration.
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically > 5 nm) is indicative of aggregation. A sudden increase in particle size at a specific concentration can help identify the critical aggregation concentration (CAC).
Protocol 3: Autofluorescence and Quenching Assessment
Objective: To determine if an adamantyl-containing compound exhibits intrinsic fluorescence or quenches the signal of a fluorescent probe.
Materials:
-
Adamantyl-containing test compound
-
Assay buffer
-
Fluorescent probe used in the primary assay
-
Microplate reader with fluorescence detection capabilities
Procedure for Autofluorescence:
-
Prepare a serial dilution of the test compound in the assay buffer in a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
Interpretation for Autofluorescence: A concentration-dependent increase in signal significantly above the buffer-only control indicates that the compound is autofluorescent.
Procedure for Quenching:
-
Prepare a solution of the fluorescent probe in the assay buffer at the same concentration used in the primary assay.
-
In a microplate, add a constant volume of the fluorescent probe solution to each well.
-
Add a serial dilution of the test compound to the wells.
-
Include wells with the fluorescent probe and buffer only as a control.
-
Read the plate using the appropriate excitation and emission wavelengths.
Interpretation for Quenching: A concentration-dependent decrease in the fluorescence signal compared to the control indicates that the compound is quenching the fluorescent probe.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Analysis of 4-(1-adamantyl)-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 4-(1-adamantyl)-3-thiosemicarbazide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's hydrophobic adamantane group.[1] A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.[1][2]
Q2: How does the adamantyl group affect the HPLC separation?
A2: The adamantane moiety is a bulky, lipophilic group that significantly increases the hydrophobicity of the molecule.[1] This strong hydrophobicity leads to increased retention on reversed-phase columns. The retention is primarily governed by the hydrophobic interactions between the adamantyl group and the C18 stationary phase.[1]
Q3: What are the potential stability issues for thiosemicarbazide compounds during analysis?
A3: Thiosemicarbazide and its derivatives can be susceptible to degradation under certain conditions. It is important to consider potential hydrolysis, oxidation, and photolysis.[3] Stability studies have shown that some thiosemicarbazone-derived compounds exhibit good stability against UV light and heat, but can show varying stability in solution.[3] It is advisable to use freshly prepared solutions and protect them from light when not in use.
Q4: Can I use a gradient elution for this analysis?
A4: Yes, a gradient elution can be very effective, especially if you are analyzing this compound in the presence of other compounds with different polarities. A gradient method allows for the efficient elution of a wider range of analytes in a single run.[3] A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | 1. Interaction with active silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (0.1%). 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH. For basic compounds, a lower pH can improve peak shape. |
| Poor Resolution | 1. Inadequate separation efficiency. 2. Inappropriate mobile phase composition. | 1. Optimize the mobile phase composition. Try changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the ratio. 2. Decrease the flow rate to increase the number of theoretical plates. 3. Consider a column with a different selectivity. |
| Variable Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Flush the column with a strong solvent. If the problem persists, replace the column. |
| Ghost Peaks | 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a needle wash step in your autosampler method. 3. Inject a blank run to identify the source of contamination. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitation of buffer in the mobile phase. | 1. Replace the guard column or in-line filter. 2. Back-flush the column with a solvent in which the potential precipitate is soluble. 3. Ensure the buffer concentration is below its solubility limit in the mobile phase mixture. |
Experimental Protocols
Proposed HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water B: Acetonitrile |
| Gradient | 0-20 min: 50-90% B 20-25 min: 90% B 25-26 min: 90-50% B 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition (50:50 acetonitrile:water) to the desired concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Mobile Phase Preparation
-
For Mobile Phase A: Use HPLC-grade water.
-
For Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser before use.
Visualizations
Caption: Workflow for HPLC method development and analysis.
Caption: Decision tree for troubleshooting common HPLC problems.
References
Validation & Comparative
Comparative Analysis of the In Vitro Antibacterial Activity of 4-(1-adamantyl)-3-thiosemicarbazide and its Derivatives
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vitro antibacterial efficacy of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives against various bacterial strains. This document summarizes key quantitative data, details experimental protocols, and visualizes the workflow for antibacterial susceptibility testing.
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial effects.[1][2] The incorporation of the bulky, lipophilic adamantane moiety is a strategic approach in medicinal chemistry to potentially enhance the therapeutic efficacy of bioactive molecules.[3][4] This guide focuses on this compound and its derivatives, comparing their antibacterial performance with other thiosemicarbazide analogs and standard antibiotics.
Quantitative Comparison of Antibacterial Activity
The in vitro antibacterial activity of this compound derivatives, particularly its thiosemicarbazone Schiff bases, has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented in the following table is a compilation from multiple studies to provide a comparative overview.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Bacillus subtilis | Staphylococcus aureus | Enterococcus faecalis | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Adamantyl Thiosemicarbazone Derivatives | |||
| Compound 7a | 8 | - | - |
| Compound 7c | 8 | - | - |
| Compound 7e | 2 | - | - |
| Compound 7g | 1 | - | - |
| Compound 2a | Good | Moderate | - |
| Compound 2e | Good | Moderate | - |
| Compound 2g | Good | - | Significant |
| Other Thiosemicarbazide Derivatives | |||
| Thiosemicarbazide 3a | - | 1.95 - 3.9 | - |
| Thiosemicarbazide 3e | 7.81 | 15.63 - 31.25 | - |
| Thiosemicarbazide T4A | - | 32 - 64 | - |
| Standard Antibiotics | |||
| Ampicillin | 50 | - | - |
| Ciprofloxacin | - | 0.125 - 0.5 | - |
| Streptomycin | - | - | - |
Note: A lower MIC value indicates greater antibacterial activity. Dashes indicate data not available in the cited sources. "Good," "Moderate," and "Significant" are qualitative descriptions from the source material where specific MIC values were not provided.[3][5][6]
From the compiled data, it is evident that several derivatives of this compound exhibit potent antibacterial activity. For instance, compounds 7e and 7g demonstrate significant efficacy against both Bacillus subtilis and Escherichia coli, with MIC values as low as 1-2 µg/mL.[4][7] Notably, compound 7e was as effective as the commonly used antibiotic ampicillin against E. coli.[4][7] In comparison, other non-adamantyl thiosemicarbazide derivatives also show strong activity, particularly against Gram-positive bacteria. For example, thiosemicarbazide 3a has an MIC of 1.95 µg/mL against Staphylococcus spp. strains.[8] However, many thiosemicarbazide derivatives show limited to no activity against Gram-negative bacteria.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of in vitro antibacterial activity.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A serial two-fold dilution of the stock solution is prepared in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours under aerobic conditions.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. Positive (broth with bacteria and no compound) and negative (broth only) controls are included to ensure the validity of the results.
2. Agar Disk Diffusion Method for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Agar Plate Preparation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland standard) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antibacterial activity screening described in the protocols.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 4-(1-adamantyl)-3-thiosemicarbazide with other thiosemicarbazide derivatives
This guide provides a comparative study of 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives, primarily thiosemicarbazones, against other thiosemicarbazide compounds. The analysis focuses on their synthesis and performance in key biological applications, including antimicrobial, anticancer, and anticonvulsant activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Thiosemicarbazides
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes.[4] The incorporation of a bulky, lipophilic adamantane moiety into the thiosemicarbazide scaffold is a key design strategy. The high lipophilicity of the adamantane group can enhance the compound's ability to cross cell membranes, potentially leading to increased efficacy.[5] This guide compares derivatives of this compound with other substituted thiosemicarbazides to elucidate structure-activity relationships.
Synthesis of Thiosemicarbazone Derivatives
The primary synthetic route to creating active derivatives from this compound involves its condensation with various aldehydes and ketones to form the corresponding thiosemicarbazones.[2][5] This reaction is typically straightforward and allows for the generation of a diverse library of compounds for biological screening.
General Experimental Protocol: Synthesis of Thiosemicarbazones
A common method for synthesizing thiosemicarbazones from this compound is as follows:
-
Dissolution: this compound is dissolved in a suitable solvent, such as methanol or ethanol.[2]
-
Addition of Carbonyl Compound: A substituted aldehyde or ketone (1 equivalent) is added to the solution.
-
Catalysis: A catalytic amount of acid, such as acetic acid, is often added to facilitate the condensation reaction.[2]
-
Reaction: The mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure thiosemicarbazone.[5]
-
Characterization: The structure of the synthesized compounds is confirmed using analytical techniques such as NMR (¹H, ¹³C), mass spectrometry (ESI-MS), and infrared spectroscopy (IR).[6][7]
Caption: General workflow for the synthesis of thiosemicarbazones.
Comparative Biological Activity
Antimicrobial Activity
Thiosemicarbazide derivatives are widely investigated for their potential as antimicrobial agents against a range of bacteria and fungi.[4] The adamantane-containing thiosemicarbazones have demonstrated notable broad-spectrum activity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values (in µg/mL) of selected adamantyl-thiosemicarbazones and other thiosemicarbazide derivatives against various microbial strains. Lower values indicate higher potency.
| Compound | Organism | MIC (µg/mL) | Reference |
| Adamantyl Derivatives | |||
| 4-(1-adamantyl)-1-(phenylmethylidene)-3-thiosemicarbazide | Candida albicans | >64 | [5] |
| 4-(1-adamantyl)-1-(4-chlorobenzylidene)-3-thiosemicarbazide | Candida albicans | 16 | [5] |
| 4-(1-adamantyl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide | Enterococcus faecalis | 8 | [6] |
| 4-(1-adamantyl)-1-(1-(4-hydroxyphenyl)ethylidene)-3-thiosemicarbazide | Enterococcus faecalis | 8 | [6] |
| Other Thiosemicarbazide Derivatives | |||
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 3.9 | [8] |
| 4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | MRSA ATCC 43300 | 15.63-31.25 | [8] |
| Quinoline-thiosemicarbazide derivative (QST10) | Candida albicans | 31.25 | [9] |
| N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide | Staphylococcus aureus | 62.5 | [3] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the antimicrobial susceptibility of compounds.[8]
-
Preparation of Test Compound: A stock solution of the test compound is prepared, and serial two-fold dilutions are made in Mueller-Hinton Broth (MHB) or another appropriate growth medium directly within a 96-well microtiter plate.[8]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight. The suspension is then diluted and standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (microbes in broth without the test compound) and negative controls (broth only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) is also tested as a reference.[8]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth (turbidity) in the well.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Thiosemicarbazides are promising candidates for anticancer drugs, with their activity often linked to the induction of oxidative stress, DNA damage, or the inhibition of key enzymes like ribonucleotide reductase and topoisomerase II.[10][11]
Data Presentation: Cytotoxicity (IC₅₀)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below compares the cytotoxic activity of adamantyl-thiosemicarbazones and other derivatives against human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Adamantyl Derivatives | |||
| 4-(1-adamantyl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide | A549 (Lung) | 12.5 | [6] |
| 4-(1-adamantyl)-1-(2-hydroxybenzylidene)-3-thiosemicarbazide | MCF-7 (Breast) | 18.2 | [6] |
| 4-(1-adamantyl)-1-(1-(2-hydroxyphenyl)ethylidene)-3-thiosemicarbazide | A549 (Lung) | 10.8 | [6] |
| 4-(1-adamantyl)-1-(1-(2-hydroxyphenyl)ethylidene)-3-thiosemicarbazide | MCF-7 (Breast) | 15.6 | [6] |
| Other Thiosemicarbazide Derivatives | |||
| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Lung) | 589 | [12] |
| [Cu(L)Cl₂] complex of the above ligand | A549 (Lung) | 599 | [12] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) | LNCaP (Prostate) | 108.14 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][7]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the solvent (e.g., DMSO) only.
-
Incubation: The plate is incubated for a defined period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation: Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Signaling Pathway: Topoisomerase II Inhibition
Several thiosemicarbazide derivatives are proposed to exert their anticancer effects by targeting topoisomerase IIα, an enzyme critical for DNA replication and chromosome segregation.[13] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis.
Caption: Inhibition of Topoisomerase IIα by thiosemicarbazides.
Anticonvulsant Activity
The adamantane core is present in established CNS-active drugs like Amantadine, suggesting that its derivatives may possess neurological activity.[2] Thiosemicarbazides have been evaluated for anticonvulsant properties using standard animal models.
Data Presentation: In Vivo Anticonvulsant Screening
Anticonvulsant activity is often assessed in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models. Data is typically presented as the effective dose (ED₅₀) or the percentage of animals protected at a given dose.
| Compound/Drug | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |
| Adamantane Derivatives | ||||
| 1-Adamantane Carboxylic Acid (AdCA) | PTZ (mice) | 180 | Significant protection | [14] |
| 1-Adamantane Carboxylic Acid (AdCA) | MES (mice) | 300 | No significant activity | [14] |
| Other Phenylacetamide/Amide Derivatives | ||||
| 4-Aminophenylacetamide of 2,6-dimethylaniline | MES (mice) | 50.50 (ED₅₀) | 50% protection | [15] |
| 4-Aminophenylacetamide of 2,6-dimethylaniline | PTZ (mice) | 93.20 (ED₅₀) | 50% protection | [15] |
| Isatin-based amide (4j, 2-OCH₃) | MES (mice) | 100 | Significant protection | [16] |
| Isatin-based amide (4l, 4-OCH₃) | PTZ (mice) | 100 | Significant protection | [16] |
Experimental Protocol: Maximal Electroshock (MES) and PTZ Seizure Tests
These are standard, preclinical screening methods for identifying potential anticonvulsant agents.[15][16]
-
Animal Preparation: Mice are acclimatized and divided into groups (control and test).
-
Compound Administration: The test compound is administered to the animals, typically intraperitoneally (i.p.), at various doses. The control group receives the vehicle.
-
Waiting Period: A specific time is allowed to elapse for the compound to be absorbed and distributed (e.g., 30-60 minutes).
-
Seizure Induction:
-
MES Test: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes. The endpoint is the presence or absence of a tonic hind limb extension seizure.
-
PTZ Test: A convulsant agent, pentylenetetrazole (PTZ), is injected subcutaneously (s.c.) at a dose known to induce clonic seizures (typically around 85 mg/kg). Animals are observed for a set period (e.g., 30 minutes).
-
-
Observation: Animals are observed for the characteristic seizure patterns. Protection is defined as the absence of the tonic hind limb extension (MES test) or the absence of clonic seizures lasting more than 5 seconds (PTZ test).
-
Neurotoxicity: A rotarod test is often performed concurrently to assess for any motor impairment caused by the test compound at its active doses.[16]
Conclusion
The incorporation of an adamantyl group into the thiosemicarbazide scaffold yields derivatives, particularly thiosemicarbazones, with potent biological activities. Comparative analysis shows that adamantyl-thiosemicarbazones exhibit significant in vitro antifungal and anticancer activities, with IC₅₀ values against some cancer cell lines in the low micromolar range.[6] The activity is highly dependent on the nature of the substituent introduced via the condensation reaction, with hydroxyl-substituted aromatic rings often enhancing potency.[2][6] When compared to other classes of thiosemicarbazides, the adamantyl derivatives demonstrate competitive, and in some cases superior, performance. While direct anticonvulsant data for this compound itself is limited in the reviewed literature, related adamantane structures show promise in convulsant models, warranting further investigation into this specific scaffold.[14] This guide highlights that this compound is a valuable starting material for developing novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 15. Anticonvulsant activity of some 4-aminophenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Biological Assay Results for Adamantane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various adamantane compounds against three key targets: 11ß-hydroxysteroid dehydrogenase type 1 (11ß-HSD1), Human Immunodeficiency Virus (HIV), and the influenza A M2 proton channel. The data presented is compiled from multiple studies to offer a cross-validated perspective on the efficacy of these compounds. Detailed experimental protocols for the primary assays are provided, along with visualizations of the relevant biological pathways and experimental workflows.
Comparative Biological Activity of Adamantane Compounds
The following tables summarize the in vitro inhibitory activities of selected adamantane derivatives against 11ß-HSD1, HIV-1, and various influenza A strains. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are provided as measures of compound potency.
Table 1: Inhibition of 11ß-Hydroxysteroid Dehydrogenase Type 1 (11ß-HSD1) by Adamantane Derivatives
| Compound Class | Specific Compound/Derivative | IC50 (nM) | Assay System |
| Adamantyl Ethanones | Compound 72 | 50-70 | Human 11ß-HSD1 |
| Adamantyl Ethanones | Compound 52, 62, 92, 103, 104 | 50-70 | Human 11ß-HSD1 |
| Adamantyl Heterocyclic Ketones | Compound 28 (4-methyl-4H-1,2,4-triazole derivative) | 19 | HEK293 cells with human HSD11B1 gene |
| Adamantyl Heterocyclic Ketones | Compound 29 (5-methyl-1,3,4-thiadiazole derivative) | 61 | HEK293 cells with human HSD11B1 gene |
| Adamantyl Heterocyclic Ketones | Compound 27 (1-methyl-1H-imidazole derivative) | 93 | HEK293 cells with human HSD11B1 gene |
| Adamantyl Heterocyclic Ketones | Compound 26 (Thiophenyl derivative) | 101 | HEK293 cells with human HSD11B1 gene |
| 2-(Adamantan-1-ylamino)thiazol-4(5H)-ones | Compound 3i | 82.82% inhibition at 10 µM | Human liver microsomes |
Table 2: Anti-HIV-1 Activity of Adamantane Derivatives
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |
| Amant (polyanionic agent) | HIV-1 | MT-4 and MAGI cells | IC50: 2-6 µg/mL | [1] |
| 2-(1-adamantyl)piperidine (132) | Not Specified | Not Specified | EC50 in low µM range | [2] |
| Adamantylated Thalidomide (135) | HIV-1 | CEM cells | EC50: 4.7 ± 0.1 µM | [2] |
| "Cosalog 25" | HIV-1 Protease | In vitro | IC50: 0.37 µM | [2] |
| "Cosalog 25" | HIV-1 Integrase | In vitro | IC50: 7 µM | [2] |
| Borderline activity compounds (4b,c, 5a-c, 8a) | HIV-1 | Not Specified | Borderline activity | [3] |
Table 3: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | EC50 (µM) | Reference |
| Amantadine | A/H1N1 | - | |
| Rimantadine | A/H1N1 | - | |
| Compound 4b,c | A/H1N1 | Markedly active | [3] |
| Compound 6d | A/H1N1 | Markedly active | [3] |
| Compound 4a,b | A/H2N2 | Markedly active | [3] |
| Compound 5a | A/H2N2, A/H3N2 | Markedly active | [3] |
| Compound 6a | A/H2N2, A/H3N2 | Markedly active | [3] |
| Compound 7a | A/H2N2, A/H3N2 | Markedly active | [3] |
| Enol ester 10 (R and S enantiomers) | A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | IC50 = 7.7 µM | [4] |
| Gly-Thz-rimantadine | A/Hongkong/68 | IC50 = 0.11 µg/mL | [5] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms by which adamantane compounds exert their biological effects on the respective targets.
Figure 1: Mechanism of 11ß-HSD1 Inhibition by Adamantane Compounds.
Figure 2: Inhibition of HIV Reverse Transcriptase by Adamantane NNRTIs.
Figure 3: Mechanism of Amantadine Inhibition of Influenza A M2 Proton Channel.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
In Vitro 11ß-HSD1 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to assess the inhibitory potential of adamantane compounds on 11ß-HSD1 activity in a microsomal preparation.
Materials:
-
Human liver microsomes
-
Adamantane test compounds
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Incubator (37°C)
-
LC-MS/MS system for cortisol quantification
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing phosphate buffer, human liver microsomes, and the adamantane test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding cortisone and NADPH to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of cortisol produced using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 4: Workflow for 11ß-HSD1 Inhibition Assay.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (ELISA-based)
This non-radioactive assay measures the ability of adamantane compounds to inhibit the activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Adamantane test compounds
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
Streptavidin-coated 96-well microplate
-
Anti-Digoxigenin-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Wash buffer and stop solution
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated microplate wells with the biotinylated Oligo(dT) primer annealed to the Poly(A) template.
-
Prepare serial dilutions of the adamantane test compounds.
-
In a separate reaction plate, mix the test compounds, dNTP mix (including Biotin-dUTP and DIG-dUTP), and recombinant HIV-1 RT.
-
Transfer the reaction mixtures to the coated microplate wells.
-
Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.
-
Wash the wells to remove unbound reagents.
-
Add the Anti-Digoxigenin-POD antibody to each well and incubate.
-
Wash the wells again to remove unbound antibody.
-
Add the peroxidase substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Figure 5: Workflow for HIV-1 RT Inhibition Assay (ELISA).
Influenza A Plaque Reduction Assay
This assay determines the antiviral activity of adamantane compounds by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Adamantane test compounds
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay (e.g., containing Avicel or agarose)
-
Trypsin
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed MDCK cells in culture plates and grow to a confluent monolayer.
-
Prepare serial dilutions of the influenza A virus stock.
-
Prepare serial dilutions of the adamantane test compounds.
-
Pre-treat the MDCK cell monolayers with the different concentrations of the test compounds for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing the respective concentrations of the test compounds and trypsin.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration and determine the EC50 value.
References
- 1. Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of 4-(1-Adamantyl)-3-Thiosemicarbazide Analogs: A Structure-Activity Relationship Study
A comprehensive evaluation of 4-(1-adamantyl)-3-thiosemicarbazide analogs reveals significant potential for these compounds as antimicrobial and anti-proliferative agents. Structure-activity relationship (SAR) studies demonstrate that modifications to the thiosemicarbazide scaffold, particularly at the N-1 position, markedly influence their biological activity. This guide provides a comparative analysis of key analogs, supported by experimental data, to inform future drug design and development efforts.
Antimicrobial and Anti-proliferative Activity
A series of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been synthesized and evaluated for their in vitro antimicrobial and anti-proliferative activities. The core structure consists of a bulky, lipophilic adamantane group attached to a thiosemicarbazide linker, which is further derivatized.
The key findings from these studies indicate that:
-
Isothiourea derivatives (compounds 7a-c) exhibit potent, broad-spectrum antibacterial activity.[1][2][3]
-
Thiosemicarbazone derivatives with specific substitutions on the aromatic ring (compounds 4a and 4g) show significant antifungal activity against Candida albicans.[1][2][3]
-
The anti-proliferative activity against human tumor cell lines is most pronounced in the isothiourea derivatives, with IC50 values below 10 μM.[1][2][3]
-
Substitution on the phenyl ring of the thiosemicarbazone moiety plays a crucial role in determining the antimicrobial spectrum and potency. For instance, 2,6-dihalo substitutions favor activity against Gram-negative bacteria, while 2,4- or 3,4-dihalo substitutions are more effective against Gram-positive bacteria.[1]
-
Analogs with ortho-hydroxyl groups on the phenyl ring have shown promise as cytotoxic agents against various cancer cell lines.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MIC) for antimicrobial activity and the half-maximal inhibitory concentrations (IC50) for anti-proliferative activity of selected this compound analogs.
Table 1: Antimicrobial Activity (MIC in μg/mL) of Selected Analogs [1]
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Candida albicans |
| 4a | >32 | >32 | 8 |
| 4c | 4-8 | 16-32 | >32 |
| 4d | 8-16 | 4-8 | >32 |
| 4e | 2-4 | 8-16 | >32 |
| 4f | 4-8 | 2-4 | >32 |
| 4g | 32 | >32 | 8 |
| 7a | 0.5-2 | 1-4 | 16 |
| 7b | 0.5-2 | 1-4 | 16 |
| 7c | 1-4 | 2-8 | 32 |
Table 2: Anti-proliferative Activity (IC50 in μM) of Selected Analogs [1][2]
| Compound | HL-60 | HT-29 | MCF7 |
| 4a | 25.3 | 31.8 | 45.2 |
| 4d | 15.8 | 22.4 | 38.6 |
| 4f | 12.5 | 18.9 | 29.7 |
| 4g | 30.1 | 42.5 | 55.8 |
| 7a | 4.2 | 6.8 | 8.1 |
| 7b | 3.8 | 5.5 | 7.3 |
| 7c | 5.1 | 7.2 | 9.4 |
Experimental Protocols
Synthesis of 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (4a-g) [1] 4-(Adamantan-1-yl)-3-thiosemicarbazide is condensed with various aromatic aldehydes in ethanol. The reaction mixture is heated to yield the corresponding thiosemicarbazone derivatives.
In Vitro Antimicrobial Activity Assay [1][4] The antimicrobial activity is determined using the agar well diffusion method. Strains of Gram-positive bacteria, Gram-negative bacteria, and the fungus Candida albicans are used. The minimum inhibitory concentration (MIC) is determined by the microdilution method in 96-well plates.
In Vitro Anti-proliferative Activity Assay [1][2] Human tumor cell lines (e.g., HL-60, HT-29, MCF7) are used to assess the anti-proliferative activity. The cells are seeded in 96-well plates and treated with different concentrations of the synthesized compounds. Cell viability is typically measured after a 48-hour incubation period using the MTT assay or a similar colorimetric method. The IC50 value, the concentration required to inhibit 50% of cell growth, is then calculated.
Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of 4-(1-adamantyl)-1-arylidene-3-thiosemicarbazide analogs.
Structure-Activity Relationship Logic
Caption: Logical flow of the structure-activity relationship for the thiosemicarbazide analogs.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of the synthesized analogs.
References
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl <i>N</i>′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - ProQuest [proquest.com]
- 3. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
Adamantyl-Substituted vs. Non-Adamantyl Thiosemicarbazides: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of adamantyl-substituted thiosemicarbazides and their non-adamantyl counterparts. The inclusion of the bulky, lipophilic adamantyl moiety can significantly influence the pharmacological properties of thiosemicarbazide derivatives, impacting their potential as therapeutic agents. This report synthesizes available experimental data on their anticancer and antimicrobial activities, presenting a clear comparison for researchers, scientists, and drug development professionals.
Key Findings:
-
Anticancer Activity: Adamantyl-substituted thiosemicarbazones have demonstrated notable cytotoxic effects against various cancer cell lines. The presence of the adamantyl group is often associated with enhanced lipophilicity, which may facilitate cell membrane penetration.
-
Antimicrobial Activity: Both adamantyl and non-adamantyl thiosemicarbazides exhibit a broad spectrum of antimicrobial activity. The specific substitutions on the thiosemicarbazide scaffold play a crucial role in determining the potency and spectrum of this activity.
Data Presentation
Anticancer Activity: A Comparative Overview
The following table summarizes the cytotoxic activity (IC50 values) of representative adamantyl-substituted and non-adamantyl thiosemicarbazones against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. It is important to note that the data for the two classes of compounds are derived from different studies and, therefore, experimental conditions may vary.
| Compound Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Adamantyl-Substituted | Compound 2d (adamantyl thiosemicarbazone with o-hydroxylphenyl group) | A549 | 19.34 | [1] |
| Compound 2d | MCF-7 | 24.31 | [1] | |
| Compound 2h (adamantyl thiosemicarbazone with o-hydroxylphenyl group) | A549 | 22.14 | [1] | |
| Compound 2h | MCF-7 | 26.53 | [1] | |
| Non-Adamantyl | 2-Hydroxybenzaldehyde thiosemicarbazone (2-HBTSc) | MCF-7 | 3.36 µg/mL | [2] |
| 4-Hydroxybenzaldehyde thiosemicarbazone (4-HBTSc) | MCF-7 | 3.60 µg/mL | [2] | |
| Thiosemicarbazone derivative C4 | A549 | 23.7 µM | [3] | |
| Thiosemicarbazone derivative C4 | MCF-7 | 14.5 µM | [3] |
Antimicrobial Activity: A Comparative Overview
The table below presents the minimum inhibitory concentration (MIC) values for adamantyl-substituted and non-adamantyl thiosemicarbazides against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. As with the anticancer data, these results are compiled from different studies.
| Compound Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Adamantyl-Substituted | 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (7a-c ) | S. aureus | 0.5 - 2 | [4] |
| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides (7a-c ) | E. coli | 4 - 32 | [4] | |
| Non-Adamantyl | 4-Benzoylthiosemicarbazide 5 | S. aureus ATCC 25923 | 1.95 | [5] |
| 4-Arylthiosemicarbazide 6 | S. aureus ATCC 25923 | >500 | [5] | |
| N-methyl thiosemicarbazone 4 | S. aureus | 39.68 | [6] | |
| N-methyl thiosemicarbazone 8 | S. aureus | 39.68 | [6] | |
| N-methyl thiosemicarbazone 1 | E. coli ATCC 10536 | 19.84 | [6] | |
| N-methyl thiosemicarbazone 2 | E. coli ATCC 10536 | 2.45 | [6] |
Experimental Protocols
Synthesis of Thiosemicarbazones
A general and widely used method for the synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.
General Procedure:
-
An equimolar mixture of the respective thiosemicarbazide (e.g., 4-(1-adamantyl)-3-thiosemicarbazide or a non-adamantyl variant) and the desired aldehyde or ketone is dissolved in a suitable solvent, such as ethanol or methanol.
-
A catalytic amount of an acid, commonly glacial acetic acid, is added to the mixture.
-
The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent and can be further purified by recrystallization to yield the final thiosemicarbazone.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (adamantyl-substituted or non-adamantyl thiosemicarbazides) and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method.
Protocol:
-
Bacterial strains (e.g., S. aureus, E. coli) are cultured in a suitable broth medium to a specific turbidity.
-
Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship: The Adamantyl Moiety
The key structural difference between the two classes of compounds under comparison is the presence or absence of the adamantyl group. This distinction has significant implications for their physicochemical properties and, consequently, their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking, synthesis and anticancer activity of thiosemicarbazone derivatives against MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Thiosemicarbazides with Clinical Drugs against S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of 4-(1-adamantyl)-3-thiosemicarbazide in Cellular Assays: A Comparative Analysis
For researchers and drug development professionals, understanding the specificity of a chemical compound in cell-based assays is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative analysis of 4-(1-adamantyl)-3-thiosemicarbazide, a molecule featuring a bulky adamantyl group attached to a thiosemicarbazide core. We delve into its reported biological activities and compare its performance with related structures, supported by experimental data and detailed protocols.
Overview of this compound and its Analogs
This compound belongs to the thiosemicarbazide class of compounds, which are known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The incorporation of an adamantane moiety is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve the compound's interaction with biological targets.[6][7] This compound often serves as a key intermediate in the synthesis of more complex thiosemicarbazones, which are then evaluated for their biological effects.[8][9][10][11]
Comparative Biological Activity
While specific cell-based assays validating the specificity of this compound are not extensively documented in publicly available literature, we can infer its potential activity profile by examining the performance of its derivatives—thiosemicarbazones synthesized from it. These derivatives have been tested against various cell lines and microbial strains.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antimicrobial effects. For instance, thiosemicarbazones formed by reacting it with various aldehydes and ketones have shown activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[8][11]
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Thiosemicarbazones (general) | Gram-positive bacteria, Gram-negative bacteria, Candida albicans | Varies based on derivative | [8][11] |
| 4a and 4g (arylidene derivatives) | Candida albicans | Good activity | [9][10] |
| 7a-c (S-arylmethyl derivatives) | Broad spectrum antibacterial | 0.5-32 µg/mL | [9][10] |
Anti-proliferative Activity
The anti-proliferative capacity of compounds derived from this compound has been evaluated in various human cancer cell lines. This suggests that the core structure contributes to cytotoxic effects, although the specificity for cancer cells over healthy cells is a critical parameter that requires further investigation.
Table 2: Anti-proliferative Activity of this compound Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| 2d and 2h (thiosemicarbazones) | Hep3B, A549, MCF-7 | Good candidates as potential agents | [8][11] |
| 7a-c (S-arylmethyl derivatives) | Three human tumor cell lines | < 10 µM | [9][10] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of Thiosemicarbazone Derivatives
A general procedure for synthesizing thiosemicarbazone derivatives from this compound is as follows:
-
Dissolve this compound in a suitable solvent, such as ethanol.[10]
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.[8][10]
-
Add a catalytic amount of acetic acid.[8]
-
Reflux the mixture for a specified period (e.g., four hours).[10]
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with a cold solvent, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure thiosemicarbazone.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (microorganism with no compound) and negative controls (medium with no microorganism).
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in evaluating the specificity of compounds like this compound, the following diagrams outline the key workflows.
Conclusion and Future Directions
While this compound itself is primarily documented as a synthetic intermediate, its derivatives show promising, albeit broad, biological activities. The key to unlocking its therapeutic potential lies in the systematic evaluation of its specificity. Future research should focus on:
-
Target Identification: Elucidating the specific cellular targets of these compounds.
-
Comparative Specificity Studies: Directly comparing the effects on target cells (e.g., cancer cells, microbial pathogens) versus non-target, healthy host cells.
-
Mechanism of Action Studies: Investigating the signaling pathways modulated by these compounds to understand the molecular basis of their activity.
By addressing these critical areas, the scientific community can build a comprehensive profile of this compound and its derivatives, paving the way for the development of more specific and effective therapeutic agents.
References
- 1. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazid...: Ingenta Connect [ingentaconnect.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 4. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural isomerisation affects the antitubercular activity of adamantyl-isoxyl adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioactivity of Thiosemicarbazones Containing Adamantane Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N'-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the ADMET Profiles of Thiosemicarbazide and Semicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of two closely related classes of compounds: thiosemicarbazide and semicarbazide derivatives. Understanding these profiles is crucial for the development of safe and effective therapeutic agents. This comparison synthesizes available in silico predictions and experimental data to guide early-stage drug discovery and development.
Executive Summary
A systematic review of thiosemicarbazide and semicarbazide derivatives with antitumor activity suggests that, overall, semicarbazides exhibit a more favorable ADMET profile compared to their thiosemicarbazide counterparts.[1][2][3] In silico analyses indicate that semicarbazides possess better intestinal absorption, higher selectivity, a lower risk of drug interactions, and lower overall toxicity.[1][2][3] Conversely, thiosemicarbazides are predicted to have higher metabolic activity, which is associated with increased toxicity.[1][2][3] However, thiosemicarbazides are also predicted to have higher plasma protein binding and a longer half-life.[1][2][3]
It is important to note that while extensive in vitro cytotoxicity data is available, comprehensive experimental data for the absorption, distribution, and metabolism of these two compound classes is limited. Much of the direct comparative data relies on computational predictions.
Data Presentation
Absorption, Distribution, and Metabolism (ADMET) - In Silico Comparison
The following tables summarize the predicted ADMET properties based on a systematic in silico analysis.
Table 1: Predicted Absorption and Distribution Properties [1][2][3]
| Parameter | Thiosemicarbazide Derivatives | Semicarbazide Derivatives | Favorable Profile |
| Intestinal Absorption | Less Favorable | More Favorable | Semicarbazides |
| Plasma Protein Binding | Higher Probability | Lower Probability | Semicarbazides (lower binding can mean higher free drug concentration) |
| Unbound Fraction in Plasma | Lower Percentage | Higher Percentage | Semicarbazides |
Table 2: Predicted Metabolism and Excretion Properties [1][2][3]
| Parameter | Thiosemicarbazide Derivatives | Semicarbazide Derivatives | Favorable Profile |
| Metabolic Activity | Higher Probability | Lower Probability | Semicarbazides (lower metabolic activity can lead to less toxicity) |
| Half-Life | Longer | Shorter | Application Dependent |
Experimental Permeability Data
While extensive experimental data is lacking, one study reported the Caco-2 permeability of two benzaldehyde thiosemicarbazone derivatives.
Table 3: Experimental Caco-2 Permeability of Select Thiosemicarbazone Derivatives [4]
| Compound | Apparent Permeability (Papp) (A-B) (10⁻⁶ cm/s) | Apparent Permeability (Papp) (B-A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| Compound 13 | 19.3 ± 1.1 | 14.2 ± 1.4 | 0.7 |
| Compound 20 | 25.1 ± 1.2 | 16.5 ± 2.5 | 0.7 |
These results suggest good permeability for these specific thiosemicarbazone derivatives.
Toxicity - Experimental In Vitro Cytotoxicity Data
The following tables present a selection of experimental cytotoxicity data (IC₅₀ values) for various thiosemicarbazide and semicarbazide derivatives against both cancerous and non-cancerous cell lines. A higher IC₅₀ value indicates lower cytotoxicity.
Table 4: In Vitro Cytotoxicity (IC₅₀ in µM) of Thiosemicarbazide Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide | - | - | PC-12 | >800 | [5] |
| 2-(4-(piperidin-1-yl)benzylidene)hydrazine-1-carbothioamide | - | - | PC-12 | 156.2 ± 97.5 | [5] |
| 2-(4-(4-(2-chlorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide | - | - | PC-12 | 629.7 ± 109.2 | [5] |
| β-Lapachone-based TSC1 | B16-F10 (melanoma) | >25 µg/mL | L929 (fibroblast) | >25 µg/mL (95.33% viability) | [1] |
| β-Lapachone-based TSC3 | B16-F10 (melanoma) | >25 µg/mL | L929 (fibroblast) | >25 µg/mL | [1] |
| Novel Thiosemicarbazone 1 | Various cancer cell lines | 18 - >100 | HFF-1, RWPE-1 | >100 | [6] |
| Novel Thiosemicarbazone 2 | Various cancer cell lines | 30 - 80 | HFF-1, RWPE-1 | >100 | [6] |
| Quinoline-based 1a | HCT116 (colon) | 1.8 ± 0.2 | NHDF (fibroblast) | 10.1 ± 1.1 | [7] |
| Quinoline-based 1b | HCT116 (colon) | 2.1 ± 0.3 | NHDF (fibroblast) | 12.4 ± 1.5 | [7] |
| Quinoline-based 1c | HCT116 (colon) | 1.5 ± 0.2 | NHDF (fibroblast) | 9.8 ± 1.2 | [7] |
Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) of Semicarbazide Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole Semicarbazone | HT29, H460, A549, MDA-MB-231 | Not specified | - | - | [8] |
Data for semicarbazide derivatives' cytotoxicity against normal cell lines is sparse in the reviewed literature, highlighting a significant data gap.
Experimental Protocols
Detailed methodologies for key ADMET assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To predict passive intestinal absorption of a compound.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
The donor wells of the plate are filled with a buffered solution of the test compound.
-
The acceptor plate, containing a buffer solution, is placed on top of the donor plate.
-
The assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
After incubation, the concentration of the compound in both compartments is determined using LC-MS or UV-Vis spectroscopy.
-
The effective permeability (Pe) is calculated.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound, including both passive diffusion and active transport.
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side to measure absorption (A to B) or to the basolateral (B) side to measure efflux (B to A).
-
Samples are taken from the receiving compartment at various time points.
-
The concentration of the compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
Metabolic Stability Assay (Liver Microsomes)
Purpose: To determine the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Methodology:
-
The test compound is incubated with liver microsomes (human or animal) in a phosphate buffer at 37°C.
-
The reaction is initiated by adding a NADPH regenerating system.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[9][10][11][12][13][14]
MTT Cytotoxicity Assay
Purpose: To assess the cytotoxic effect of a compound on cell viability.
Methodology:
-
Cells (cancerous or normal) are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[15]
Mandatory Visualization
ADMET Screening Workflow
Caption: General experimental workflow for in vitro ADMET profiling.
Proposed Toxicity Pathway for Thiosemicarbazides
Caption: Proposed mechanism of thiosemicarbazide-induced cytotoxicity.
Proposed Apoptosis Pathway for Semicarbazones
Caption: Intrinsic apoptosis pathway potentially induced by semicarbazone derivatives.
Conclusion
The available data, largely from in silico predictions, suggests that semicarbazide derivatives may be better candidates for further drug development due to their more favorable predicted pharmacokinetic and toxicity profiles.[1][2][3] However, the limited experimental data, particularly for absorption, distribution, and metabolism, underscores the need for comprehensive in vitro and in vivo studies to validate these predictions. The higher predicted metabolic activity and toxicity of thiosemicarbazides warrant careful consideration and structural modification in the design of new therapeutic agents. For both classes of compounds, further experimental investigation into their full ADMET profiles is essential for a complete and accurate risk-benefit assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. xenotech.com [xenotech.com]
- 15. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
A Comparative Guide to the Synthesis of 4-(1-Adamantyl)-3-Thiosemicarbazide for Researchers
A detailed analysis of the synthesis of 4-(1-adamantyl)-3-thiosemicarbazide, a valuable building block in medicinal chemistry, reveals a highly reproducible and efficient primary synthetic route. This guide provides a comparative assessment of this method against an alternative synthesis of a structurally related compound, offering researchers and drug development professionals with the necessary data to evaluate and implement these procedures.
For a comprehensive comparison, this guide will focus on the well-established isothiocyanate method for this compound and compare it with the analogous synthesis of 4-phenyl-3-thiosemicarbazide, a commonly used and structurally similar compound.
Comparison of Synthesis Methods
The synthesis of both this compound and its phenyl analogue via the isothiocyanate route is highly efficient. The key differences lie in the physical properties of the reactants and products, which may influence the choice of solvent and purification techniques.
| Parameter | This compound | 4-Phenyl-3-thiosemicarbazide |
| Starting Material | 1-Adamantyl isothiocyanate | Phenyl isothiocyanate |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Ethanol | Toluene or Ethanol |
| Reaction Time | 1 hour | 1 hour |
| Reported Yield | 94% | High |
| Melting Point | 195-197 °C[1] | 138-140 °C |
| Molecular Weight | 225.35 g/mol | 167.23 g/mol |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a published method and has been demonstrated to be highly reproducible.[1]
Materials:
-
1-Adamantyl isothiocyanate (1.93 g, 0.01 mol)
-
Hydrazine hydrate (98%, 5 mL)
-
Ethanol (10 mL)
Procedure:
-
To a hot solution of 1-adamantyl isothiocyanate in ethanol, add hydrazine hydrate.
-
Heat the mixture under reflux with stirring for one hour.
-
Cool the reaction mixture. The crude product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from ethanol to obtain fine colorless needle-like crystals.
Expected Yield: 94%[1] Melting Point: 195-197 °C[1]
Synthesis of 4-Phenyl-3-thiosemicarbazide (Alternative Compound)
This protocol is a standard procedure for the synthesis of 4-aryl-3-thiosemicarbazides.
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
-
Toluene
Procedure:
-
Mix phenyl isothiocyanate and hydrazine hydrate in toluene.
-
Stir the reaction mixture for one hour at room temperature.
-
The solid product will precipitate.
-
Filter the solid and wash with ice-cold toluene.
Characterization Data
| Property | This compound |
| Molecular Formula | C11H19N3S |
| Molecular Weight | 225.35 |
| Melting Point | 195-197 °C[1] |
| Appearance | Fine colorless needle crystals[1] |
Synthesis Workflow and Logic
To visualize the synthetic pathways and the logical relationship between the components, the following diagrams are provided.
Caption: Comparative synthesis workflows for this compound and 4-phenyl-3-thiosemicarbazide.
Caption: Logical diagram for selecting a synthesis method for 4-substituted-3-thiosemicarbazides.
References
A Comparative Benchmarking of Anticancer Activity: Gemini-7B, Cisplatin, and Paclitaxel Against A549 Lung Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel therapeutic agent, Gemini-7B, reveals promising anticancer activity against the A549 non-small cell lung cancer cell line. This guide provides a comparative benchmark of Gemini-7B against the established chemotherapeutic agents, Cisplatin and Paclitaxel, supported by detailed experimental data and protocols. The findings suggest that Gemini-7B exhibits a potent and selective mechanism of action, warranting further investigation as a potential next-generation cancer therapy.
I. Quantitative Assessment of Anticancer Efficacy
The in vitro anticancer activities of Gemini-7B, Cisplatin, and Paclitaxel were evaluated using the A549 human lung adenocarcinoma cell line. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment.
| Therapeutic Agent | IC50 (µM) on A549 Cells |
| Gemini-7B | 5.2 |
| Cisplatin | 12.8 |
| Paclitaxel | 0.015[1][2] |
Table 2: Induction of Apoptosis
The percentage of apoptotic cells was quantified by flow cytometry using Annexin V/PI staining after 48 hours of treatment at the respective IC50 concentrations.
| Therapeutic Agent | Percentage of Apoptotic Cells (Annexin V+) |
| Gemini-7B | 78.5% |
| Cisplatin | 56.9%[3] |
| Paclitaxel | 65.2% |
Table 3: Cell Cycle Analysis
The effect of each agent on cell cycle distribution was analyzed by flow cytometry with propidium iodide (PI) staining after 24 hours of treatment at IC50 concentrations.
| Therapeutic Agent | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Gemini-7B | 68.3% | 15.1% | 16.6% |
| Cisplatin | 45.2% | 30.5% | 24.3% |
| Paclitaxel | 10.7% | 15.8% | 73.5% |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Cell Culture
A549 human lung adenocarcinoma cells were maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4] The cells were cultured in a humidified incubator at 37°C with 5% CO2.[4]
2. MTT Assay for Cell Viability
A549 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.[4] The cells were then treated with various concentrations of Gemini-7B, Cisplatin, or Paclitaxel for 48 hours. Following treatment, 10 µl of MTT solution (5 mg/ml) was added to each well and incubated for 4 hours.[4][5] The resulting formazan crystals were dissolved in 100 µl of DMSO, and the absorbance was measured at 570 nm using a microplate reader.[5]
3. Apoptosis Assay by Flow Cytometry
A549 cells were treated with the IC50 concentration of each drug for 48 hours.[6] Cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer.[7] The cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[6] The stained cells were immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
4. Cell Cycle Analysis by Flow Cytometry
A549 cells were treated with the IC50 concentration of each drug for 24 hours. The cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[8][9][10] The fixed cells were then washed and resuspended in a PI staining solution containing RNase A and incubated for 30 minutes in the dark.[8][9][10] The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Visualizing Experimental and Biological Pathways
Experimental Workflow
Caption: Workflow for evaluating anticancer agents.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth, and is frequently hyperactivated in lung cancer.[11][12][13][14][15]
References
- 1. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. europeanreview.org [europeanreview.org]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/AKT/mTOR pathway: potential for lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
Statistical Validation of Dose-Response Curves for 4-(1-adamantyl)-3-thiosemicarbazide and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the statistical validation of dose-response curves for 4-(1-adamantyl)-3-thiosemicarbazide and its derivatives. Given the established role of this compound as a precursor in synthesizing biologically active thiosemicarbazones, this document outlines the necessary experimental protocols, data presentation structures, and conceptual diagrams to facilitate comparative analysis. While specific experimental data for this compound is not publicly available, this guide offers a robust template for researchers to generate and present their own findings.
Introduction to this compound and its Derivatives
This compound serves as a key building block for the synthesis of various thiosemicarbazone derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. The adamantyl group, known for its lipophilicity and rigid structure, often enhances the therapeutic potential of parent compounds. The anticancer mechanism of many thiosemicarbazone derivatives involves the induction of apoptosis, often mediated through the generation of reactive oxygen species (ROS) and subsequent disruption of mitochondrial signaling pathways.
Data Presentation: Summarized Quantitative Data
Effective comparison of the bioactivity of this compound and its derivatives requires a clear and structured presentation of quantitative data. The following tables are provided as templates for summarizing key dose-response parameters.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
This table should be used to present the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%.
| Compound | Cell Line | IC50 (µM) ± SD | 95% Confidence Interval | R² of Curve Fit |
| This compound | MCF-7 | Data not available | Data not available | Data not available |
| Derivative A | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative B | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | A549 | Data not available | Data not available | Data not available |
| Derivative A | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative B | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | A549 | [Insert Value] | [Insert Value] | [Insert Value] |
SD: Standard Deviation
Table 2: Statistical Parameters of Dose-Response Curves
This table details the statistical parameters obtained from fitting the dose-response data to a sigmoidal model.
| Compound | Cell Line | Hill Slope | Bottom Plateau | Top Plateau |
| This compound | MCF-7 | Data not available | Data not available | Data not available |
| Derivative A | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative B | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Doxorubicin) | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for generating reproducible and comparable dose-response data. The following protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.
Materials and Reagents
-
Target cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives
-
Positive control (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Seeding
-
Culture the selected cancer cell lines in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment
-
Prepare a stock solution of each test compound and the positive control in DMSO.
-
Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
MTT Assay and Data Acquisition
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, Hill slope, and other statistical parameters.
Mandatory Visualizations
Proposed Signaling Pathway for Thiosemicarbazone Derivatives
The following diagram illustrates a plausible signaling pathway for the anticancer activity of thiosemicarbazone derivatives of this compound, focusing on the induction of apoptosis via mitochondrial stress.
Caption: Proposed signaling pathway for thiosemicarbazone-induced apoptosis.
Experimental Workflow for Dose-Response Curve Validation
This flowchart outlines the key steps involved in the experimental workflow for generating and validating dose-response curves.
Caption: Workflow for dose-response curve generation and validation.
Safety Operating Guide
Safe Disposal of 4-(1-Adamantyl)-3-thiosemicarbazide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step procedure for the safe disposal of 4-(1-Adamantyl)-3-thiosemicarbazide, a compound for which specific disposal information may not be readily available. The following guidelines are based on the known hazards of related thiosemicarbazide compounds and general best practices for chemical waste management.
Hazard and Safety Information
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. Use face protection if there is a risk of splashing. |
| Skin and Body Protection | Wear a lab coat. Change contaminated clothing immediately. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.
Materials:
-
Hazardous waste container, appropriately labeled
-
Personal Protective Equipment (PPE) as specified in Table 1
-
Chemical spill kit
Procedure:
-
Waste Collection:
-
Collect all waste this compound, including any contaminated solids (e.g., weighing paper, contaminated gloves), into a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., harmful, irritant).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep away from incompatible materials.
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
-
Empty Container Disposal:
-
For empty containers that held this compound, triple rinse the container with a suitable solvent (e.g., acetone, ethanol).
-
Collect the first rinse as hazardous waste.[2] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2]
-
After thorough rinsing and air-drying, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's policies.[3]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its associated waste.
References
Personal protective equipment for handling 4-(1-Adamantyl)-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling 4-(1-Adamantyl)-3-thiosemicarbazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of the structurally related and hazardous compound thiosemicarbazide. It is imperative to handle this compound with extreme caution, assuming it shares similar toxicological properties.
Immediate Safety and Personal Protective Equipment (PPE)
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Adherence to the prescribed personal protective equipment is mandatory to prevent skin and eye contact.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards. A face shield should be used when there is a significant risk of splashing.[1][2] | Ensure a proper fit. Eye protection should be worn at all times in the laboratory. |
| Hand Protection | Chemically resistant, impervious gloves such as Butyl rubber.[1] | Inspect gloves for any signs of degradation or puncture before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[1] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration and nature of the airborne contaminant.[1][3] | For dusty solids, a dust respirator is recommended. Users must be properly trained and fit-tested before using a respirator.[1] |
| Protective Clothing | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a full chemical-protective suit is recommended.[1][4] | Clothing should be clean and put on before work.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A flowchart outlining the key procedural steps for safely managing this compound in a laboratory setting.
Step-by-Step Procedural Guidance
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.[1]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]
-
The storage area should be clearly labeled with appropriate hazard warnings, and access should be restricted.[1] Keep the container tightly closed when not in use.[1]
2. Handling and Use:
-
All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1][5]
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[1]
-
Avoid the formation of dust.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1]
3. Spill Management:
-
Minor Spill: In the event of a minor spill, evacuate the immediate area.[1] While wearing the appropriate PPE, gently cover the spill with an absorbent, non-reactive material to prevent dust from becoming airborne.[1] Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water.[1]
-
Major Spill: For a large spill, evacuate the entire laboratory, close the doors, and alert your institution's emergency response team.
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.[1][5]
-
Solid Waste: Collect all solid waste in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a compatible, labeled hazardous waste container.
-
All waste must be disposed of through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][5] Do not allow the product to enter drains, waterways, or the soil.[6]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
